Product packaging for Hydroxythiohomosildenafil(Cat. No.:CAS No. 479073-82-0)

Hydroxythiohomosildenafil

カタログ番号: B1673985
CAS番号: 479073-82-0
分子量: 520.7 g/mol
InChIキー: XZVSAQIQEGFWQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

a phosphodiesterase-5 inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N6O4S2 B1673985 Hydroxythiohomosildenafil CAS No. 479073-82-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S2/c1-4-6-18-20-21(27(3)26-18)23(34)25-22(24-20)17-15-16(7-8-19(17)33-5-2)35(31,32)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVSAQIQEGFWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197338
Record name Hydroxythiohomosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479073-82-0
Record name Hydroxythiohomosildenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479073-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxythiohomosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxythiohomosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYTHIOHOMOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78074FTU80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Hydroxythiohomosildenafil (CAS RN: 479073-82-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxythiohomosildenafil is a synthetic compound identified as a structural analog of sildenafil (B151), a well-established phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Unlike its parent compound, this compound is not an approved pharmaceutical agent and has been primarily detected as an undeclared adulterant in herbal dietary supplements marketed for sexual enhancement.[2][4][5] Its presence in these products poses a significant public health concern due to the lack of safety and efficacy data.[4][5] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, presumed mechanism of action, and analytical methodologies for its detection and characterization.

Chemical and Physical Properties

This compound is characterized by two key structural modifications compared to sildenafil: the substitution of the carbonyl oxygen with a sulfur atom in the pyrazolopyrimidine moiety, and the presence of a hydroxyethyl (B10761427) group instead of a methyl group on the piperazine (B1678402) ring.[2][6]

PropertyValueReference
CAS Number 479073-82-0[1]
Molecular Formula C23H32N6O4S2[1]
Molecular Weight 520.67 g/mol [1]
Synonyms 1-Piperazineethanol, 4-[[3-(4,7-dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-[1]

Presumed Mechanism of Action: PDE5 Inhibition

As a structural analog of sildenafil, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor.[1][3] The established mechanism of action for PDE5 inhibitors involves the prevention of the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[1] During sexual stimulation, the release of nitric oxide (NO) activates guanylate cyclase, leading to increased levels of cGMP. This elevation in cGMP results in smooth muscle relaxation and increased blood flow, facilitating penile erection. By inhibiting PDE5, the enzyme responsible for cGMP degradation, these compounds potentiate this signaling pathway.

While no specific IC50 value for this compound's inhibition of PDE5 has been published, the IC50 values for sildenafil typically range from 3.5 nM to 8.5 nM.[7][8] It is anticipated that this compound exhibits a similar in vitro potency.

PDE5_Inhibition_Pathway Sexual\nStimulation Sexual Stimulation NO Release NO Release Sexual\nStimulation->NO Release Guanylate\nCyclase\n(Active) Guanylate Cyclase (Active) NO Release->Guanylate\nCyclase\n(Active) cGMP cGMP Guanylate\nCyclase\n(Active)->cGMP converts GTP GTP GTP->Guanylate\nCyclase\n(Active) activates Smooth Muscle\nRelaxation Smooth Muscle Relaxation cGMP->Smooth Muscle\nRelaxation PDE5 PDE5 cGMP->PDE5 substrate Vasodilation &\nErection Vasodilation & Erection Smooth Muscle\nRelaxation->Vasodilation &\nErection 5'-GMP 5'-GMP PDE5->5'-GMP degrades to This compound This compound This compound->PDE5 inhibits Inferred_Synthesis_Workflow cluster_core Pyrazolopyrimidinone Core Synthesis cluster_sidechain Side Chain Attachment Diketone + Hydrazine Diketone + Hydrazine Pyrazole Formation Pyrazole Formation Diketone + Hydrazine->Pyrazole Formation N-methylation & Hydrolysis N-methylation & Hydrolysis Pyrazole Formation->N-methylation & Hydrolysis Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid N-methylation & Hydrolysis->Pyrazole Carboxylic Acid Amide Formation Amide Formation Pyrazole Carboxylic Acid->Amide Formation 2-Ethoxybenzoyl Chloride 2-Ethoxybenzoyl Chloride 2-Ethoxybenzoyl Chloride->Amide Formation Cyclization Cyclization Amide Formation->Cyclization Pyrazolopyrimidinone Pyrazolopyrimidinone Cyclization->Pyrazolopyrimidinone Chlorosulfonation Chlorosulfonation Pyrazolopyrimidinone->Chlorosulfonation Sulfonyl Chloride Intermediate Sulfonyl Chloride Intermediate Chlorosulfonation->Sulfonyl Chloride Intermediate Sulfonamide Formation Sulfonamide Formation Sulfonyl Chloride Intermediate->Sulfonamide Formation N-(2-hydroxyethyl)piperazine N-(2-hydroxyethyl)piperazine N-(2-hydroxyethyl)piperazine->Sulfonamide Formation Sildenafil Analog Precursor Sildenafil Analog Precursor Sulfonamide Formation->Sildenafil Analog Precursor Thionation Thionation Sildenafil Analog Precursor->Thionation This compound This compound Thionation->this compound Analytical_Workflow cluster_analysis Analytical Techniques Herbal Supplement Sample Herbal Supplement Sample Extraction with Methanol Extraction with Methanol Herbal Supplement Sample->Extraction with Methanol Sonication & Centrifugation Sonication & Centrifugation Extraction with Methanol->Sonication & Centrifugation Filtration Filtration Sonication & Centrifugation->Filtration Filtered Extract Filtered Extract Filtration->Filtered Extract HPLC-UV HPLC-UV Filtered Extract->HPLC-UV Screening & Quantification LC-MS/MS LC-MS/MS Filtered Extract->LC-MS/MS Identification & Confirmation NMR Spectroscopy NMR Spectroscopy Filtered Extract->NMR Spectroscopy Structural Elucidation IR Spectroscopy IR Spectroscopy Filtered Extract->IR Spectroscopy Functional Group Analysis Structural Confirmation Structural Confirmation LC-MS/MS->Structural Confirmation NMR Spectroscopy->Structural Confirmation IR Spectroscopy->Structural Confirmation

References

An In-depth Technical Guide on the Mechanism of Action of Hydroxythiohomosildenafil as a PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxythiohomosildenafil is a synthetic compound identified as a structural analog of sildenafil (B151), the active ingredient in Viagra®. It is characterized by two key modifications to the sildenafil structure: the substitution of the carbonyl oxygen with a sulfur atom in the pyrazolopyrimidine ring, and the replacement of the N-methyl group with an N-hydroxyethyl group on the piperazine (B1678402) moiety.[1] This compound has been detected in numerous unregulated "herbal" dietary supplements marketed for sexual performance enhancement.[1] As a sildenafil analog, this compound functions as a phosphodiesterase type 5 (PDE5) inhibitor.[2] Understanding its mechanism of action is critical for predicting its pharmacological effects, potential therapeutic applications, and toxicological profile. This guide provides a detailed technical overview of its core mechanism, supported by comparative data, experimental protocols, and pathway visualizations.

The cGMP Signaling Pathway and Smooth Muscle Relaxation

The physiological process of smooth muscle relaxation, particularly vasodilation in the corpus cavernosum essential for penile erection, is primarily regulated by the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[3]

  • Initiation by Nitric Oxide (NO): Upon sexual stimulation, nerve impulses trigger the release of NO from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells.[3]

  • Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

  • Synthesis of cGMP: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

  • Activation of Protein Kinase G (PKG): cGMP acts as a second messenger, primarily by binding to and activating cGMP-dependent protein kinase (PKG).

  • Induction of Relaxation: PKG activation leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium (Ca2+) concentrations and desensitization of the contractile machinery to Ca2+. This cascade culminates in smooth muscle relaxation, vasodilation, and, in the corpus cavernosum, penile erection.[4]

Core Mechanism of Action: PDE5 Inhibition

The action of the cGMP pathway is transient and tightly regulated. The primary mechanism for signal termination is the enzymatic degradation of cGMP by phosphodiesterases (PDEs).

3.1 The Role of Phosphodiesterase Type 5 (PDE5)

PDE5 is a cGMP-specific phosphodiesterase highly expressed in the smooth muscle of the corpus cavernosum and pulmonary vasculature.[5][6] It hydrolyzes the phosphodiester bond of cGMP, converting it to the inactive 5'-GMP.[5] This action effectively terminates the NO/sGC/cGMP signal, leading to the restoration of smooth muscle tone.

3.2 Competitive Inhibition by this compound

This compound, like sildenafil, acts as a potent and competitive inhibitor of the PDE5 enzyme.[7] Its molecular structure is designed to mimic that of cGMP, allowing it to bind to the catalytic site of PDE5. By occupying this active site, it prevents cGMP from binding and being hydrolyzed.[7] This inhibition leads to:

  • Accumulation of cGMP: The degradation of cGMP is blocked, leading to its accumulation within the smooth muscle cell.

  • Prolonged PKG Activation: Elevated cGMP levels result in sustained activation of PKG.

  • Enhanced Smooth Muscle Relaxation: The downstream effects of PKG are amplified, leading to a more profound and prolonged smooth muscle relaxation and vasodilation in response to initial NO signaling.[6]

It is crucial to note that PDE5 inhibitors do not initiate the signaling cascade themselves; they require the initial release of NO (i.e., sexual stimulation) to be effective.[3]

PDE5_Inhibition_Pathway cGMP Signaling Pathway and PDE5 Inhibition Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release triggers sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG activates PDE5 PDE5 Enzyme cGMP->PDE5 substrate Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to GMP 5'-GMP (Inactive) PDE5->GMP hydrolyzes to Inhibitor This compound Inhibitor->PDE5 competitively inhibits experimental_workflow Experimental Workflow for IC50 Determination (FP Assay) prep 1. Compound Preparation - Serial dilution of Inhibitor & Control in DMSO - Dilute in Assay Buffer setup 2. Assay Plate Setup - Add diluted compounds to wells - Add PDE5 Enzyme - Pre-incubate (15-30 min) prep->setup initiate 3. Reaction Initiation - Add cGMP-FAM Substrate setup->initiate incubate 4. Reaction Incubation - Incubate at 37°C for 60 min initiate->incubate terminate 5. Termination & Detection - Add Binding Agent to stop reaction - Incubate (30 min) incubate->terminate read 6. Data Acquisition - Read Fluorescence Polarization terminate->read analyze 7. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value read->analyze

References

Unveiling the Pharmacological Profile of Hydroxythiohomosildenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Hydroxythiohomosildenafil is a structural analog of sildenafil (B151), the active ingredient in Viagra®. It has been identified as an undeclared ingredient in some herbal supplements for sexual enhancement.[1][2][3] As an unapproved substance, comprehensive pharmacological and toxicological data for this compound are not available in peer-reviewed literature.[4] This guide provides a detailed overview of the presumed pharmacological profile of this compound, based on the extensive research conducted on its parent compound, sildenafil. The data presented herein, unless otherwise specified, pertains to sildenafil and is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic compound structurally related to sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5][6] Its structure features the characteristic pyrazolopyrimidinone (B8486647) core of sildenafil, with a key modification: the replacement of the carbonyl oxygen with a sulfur atom, and the substitution of the N-methyl group on the piperazine (B1678402) moiety with an N-hydroxyethyl group.[2] Based on its structural similarity to sildenafil, this compound is presumed to act as a PDE5 inhibitor, thereby modulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[4]

Presumed Mechanism of Action: PDE5 Inhibition

The primary pharmacological target of sildenafil and its analogs is the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[5][6] PDE5 is responsible for the degradation of cGMP in various tissues, most notably the corpus cavernosum of the penis.[5][6] By inhibiting PDE5, these compounds prevent the breakdown of cGMP, leading to its accumulation.[4] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[7] In the corpus cavernosum, this vasodilation increases blood flow, leading to an erection upon sexual stimulation.[6]

Signaling Pathway

The NO/cGMP pathway is central to the mechanism of action of PDE5 inhibitors. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which activates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[8][9] PDE5 inhibitors act by amplifying this natural signaling cascade.

NO_cGMP_Pathway cluster_pre Presynaptic Nerve Terminal / Endothelial Cell cluster_post Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation nNOS_eNOS nNOS / eNOS Sexual_Stimulation->nNOS_eNOS NO Nitric Oxide (NO) nNOS_eNOS->NO L_Arginine L-Arginine L_Arginine->nNOS_eNOS O2 sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP sGC_active GMP 5'-GMP cGMP->GMP PDE5 PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive PDE5 PDE5 PKG_active Protein Kinase G (active) PKG_inactive->PKG_active Activation Relaxation Smooth Muscle Relaxation (Vasodilation) PKG_active->Relaxation ↓ [Ca2+]i This compound This compound (presumed) This compound->PDE5 Inhibition

Figure 1: Presumed signaling pathway of this compound.

Pharmacological Data (based on Sildenafil)

The following tables summarize the in vitro potency and human pharmacokinetic parameters of sildenafil. This data provides a likely benchmark for the pharmacological profile of this compound.

In Vitro Enzyme Inhibition
EnzymeIC50 (nM)Selectivity vs. PDE5
PDE5 3.5 - 3.9 [1][5]-
PDE1280~80-fold
PDE2>30,000>8500-fold
PDE3>30,000>8500-fold
PDE4>30,000>8500-fold
PDE633~9-fold

Data from studies on human corpus cavernosum and other human/bovine tissues.[1]

Human Pharmacokinetic Profile (Oral Administration)
ParameterValue
Bioavailability ~41%[10][11]
Time to Peak Plasma Concentration (Tmax) 30-120 minutes (median 60 minutes)[11][12]
Effect of Food on Tmax Delayed by ~60 minutes[10][11]
Effect of Food on Cmax Reduced by ~29%[10][11]
Plasma Protein Binding ~96%[11][12]
Metabolism Primarily by CYP3A4 (major) and CYP2C9 (minor)[11][12]
Primary Metabolite N-desmethyl sildenafil (approx. 50% potency of parent drug)[11][13]
Elimination Half-life 3-4 hours[14]
Excretion ~80% in feces, ~13% in urine (as metabolites)[11][13]

Experimental Protocols

Detailed experimental methodologies are crucial for the characterization of novel compounds. Below are outlines of key experiments used to evaluate PDE5 inhibitors, which would be applicable to the study of this compound.

In Vitro PDE5 Inhibition Assay

This assay determines the potency of a compound to inhibit the PDE5 enzyme.

PDE5_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Purified PDE5 enzyme - cGMP substrate - Test compound (this compound) - Assay buffer Start->Prepare_Reagents Incubate Incubate PDE5, cGMP, and test compound at varying concentrations Prepare_Reagents->Incubate Stop_Reaction Stop the enzymatic reaction Incubate->Stop_Reaction Quantify_Product Quantify the amount of GMP produced (e.g., via chromatography or radioimmunoassay) Stop_Reaction->Quantify_Product Calculate_IC50 Calculate the IC50 value: the concentration of the compound that inhibits 50% of PDE5 activity Quantify_Product->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for an in vitro PDE5 inhibition assay.

Methodology:

  • Enzyme Source: Recombinant human PDE5 is typically used.

  • Substrate: Radiolabeled ([³H]) or fluorescently labeled cGMP is often employed for ease of detection.

  • Procedure: The test compound is incubated with the enzyme and substrate for a defined period. The reaction is then terminated, and the amount of product (GMP) is quantified.

  • Data Analysis: The percentage of inhibition at various compound concentrations is plotted to determine the half-maximal inhibitory concentration (IC50).

In Vitro Smooth Muscle Relaxation Assay

This assay assesses the functional effect of the compound on smooth muscle tissue.

Methodology:

  • Tissue Preparation: Strips of corpus cavernosum or other vascular smooth muscle (e.g., aorta, pulmonary artery) are isolated and mounted in an organ bath containing a physiological salt solution.[15][16]

  • Contraction: The tissue is pre-contracted with an agent like phenylephrine (B352888) or endothelin-1.[15]

  • Compound Administration: The test compound is added to the bath in increasing concentrations, and the change in muscle tension (relaxation) is recorded.

  • Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (maximum relaxation) of the compound.

In Vivo Measurement of Intracavernosal Pressure

This in vivo model evaluates the effect of the compound on erectile function in anesthetized animals (e.g., rats).[15][17]

Methodology:

  • Animal Preparation: The animal is anesthetized, and the cavernous nerve and corpus cavernosum are surgically exposed.

  • Pressure Measurement: A pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP). Mean arterial pressure (MAP) is also monitored.

  • Nerve Stimulation: The cavernous nerve is electrically stimulated to induce an erection, and the resulting ICP is recorded.

  • Compound Administration: The test compound is administered (e.g., intravenously or orally), and the nerve stimulation protocol is repeated to assess the compound's effect on the magnitude and duration of the erectile response (ICP/MAP ratio).[15][18]

Conclusion

This compound is a sildenafil analog with a presumed mechanism of action as a PDE5 inhibitor. While direct pharmacological data for this compound are lacking, the extensive knowledge of sildenafil provides a strong basis for predicting its pharmacological profile. Further research, including in vitro and in vivo studies as outlined in this guide, is necessary to fully characterize the potency, selectivity, pharmacokinetics, and safety of this compound. Such studies are essential to understand the potential risks associated with its illicit use in dietary supplements.

References

InChI key for Hydroxythiohomosildenafil XZVSAQIQEGFWQS-UHFFFAOYSA-N

Author: BenchChem Technical Support Team. Date: December 2025

InChI Key: XZVSAQIQEGFWQS-UHFFFAOYSA-N

For Research Use Only. Not for human or veterinary use.

Introduction

Hydroxythiohomosildenafil is a structural analogue of sildenafil (B151), the active pharmaceutical ingredient in Viagra®. It has been identified as an undeclared ingredient in various herbal dietary supplements marketed for sexual performance enhancement[1][2]. As an unapproved substance, its pharmacological and toxicological properties have not been fully characterized, posing potential health risks to consumers[3]. This technical guide provides an in-depth overview of this compound, including its presumed mechanism of action, inferred synthesis, and analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C23H32N6O4S2[4]
Molecular Weight 520.67 g/mol [4]
InChI Key XZVSAQIQEGFWQS-UHFFFAOYSA-N[3]
CAS Number 479073-82-0[3][4]

Pharmacology and Mechanism of Action

As a sildenafil analogue, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor[3]. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which regulates smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis, essential for erection[3][5][6][7].

By inhibiting PDE5, this compound would lead to an accumulation of cGMP, thereby enhancing and prolonging the pro-erectile effects of NO, which is released upon sexual stimulation[3]. The structural modifications in this compound compared to sildenafil—specifically the replacement of a carbonyl oxygen with a sulfur atom (thionation) and the substitution of the N-methyl group on the piperazine (B1678402) ring with an N-hydroxyethyl group—are expected to influence its potency, selectivity, and pharmacokinetic profile[1][3]. However, specific quantitative data on the bioactivity (e.g., IC50 value for PDE5 inhibition) of this compound are not publicly available. For comparison, sildenafil exhibits an IC50 for PDE5 in the low nanomolar range[8].

Signaling Pathway

The following diagram illustrates the presumed mechanism of action of this compound as a PDE5 inhibitor.

PDE5_Inhibition_Pathway cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) (from nerve endings and endothelial cells) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (Inactive) PDE5->GMP hydrolyzes Relaxation Smooth Muscle Relaxation (Vasodilation -> Erection) PKG->Relaxation This compound This compound This compound->PDE5 inhibits Synthesis_Workflow Start Sildenafil Precursor (Pyrazolopyrimidinone core with 2-ethoxyphenyl group) Chlorosulfonylation Chlorosulfonylation (e.g., Chlorosulfonic acid) Start->Chlorosulfonylation Intermediate1 Chlorosulfonylated Intermediate Chlorosulfonylation->Intermediate1 Nucleophilic_Sub Nucleophilic Substitution with N-(2-hydroxyethyl)piperazine Intermediate1->Nucleophilic_Sub Intermediate2 Hydroxyhomosildenafil Nucleophilic_Sub->Intermediate2 Thionation Thionation (e.g., P₂S₅ or Lawesson's reagent) Intermediate2->Thionation Final_Product This compound Thionation->Final_Product Adulterant_ID_Workflow cluster_elucidation Sample Suspected Herbal Supplement Extraction Solvent Extraction (e.g., Methanol, Acetonitrile) Sample->Extraction Screening Initial Screening (TLC, HPLC-UV/DAD) Extraction->Screening Isolation Isolation of Unknown Peak (Preparative HPLC) Screening->Isolation If unknown peak detected Structure_Elucidation Structural Elucidation Isolation->Structure_Elucidation LCMSMS LC-MS/MS (Accurate Mass & Fragmentation) NMR NMR Spectroscopy (1H, 13C, 2D NMR) IR_UV IR & UV Spectroscopy Identification Identification as This compound LCMSMS->Identification NMR->Identification IR_UV->Identification

References

Molecular weight and formula of Hydroxythiohomosildenafil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hydroxythiohomosildenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent synthetic compound structurally analogous to sildenafil (B151), the active ingredient in several FDA-approved medications for erectile dysfunction (ED). Unlike sildenafil, this compound is not approved for medical use and has been identified as an undeclared adulterant in various herbal dietary supplements marketed for sexual performance enhancement.[1][2] Its presence in these products poses a significant public health risk due to the lack of safety and efficacy data.[2] This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological mechanism, and the analytical methodologies required for its detection and characterization.

Chemical and Physical Properties

This compound is distinguished from its parent compound, sildenafil, by two key structural modifications: the substitution of the carbonyl oxygen with a sulfur atom on the pyrazolopyrimidine ring, creating a thiolactam, and the replacement of the N-methyl group with an N-hydroxyethyl group on the piperazine (B1678402) ring.[1][3] These changes alter the molecule's physical and chemical characteristics.

PropertyValueSource(s)
Molecular Formula C₂₃H₃₂N₆O₄S₂[4][5][6][7]
Molecular Weight 520.67 g/mol [4][5][7]
CAS Number 479073-82-0[4][5]
IUPAC Name 5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione[5]
Synonyms Thiohydroxyhomosildenafil, Sulfohydroxyhomosildenafil[5]

Pharmacological Mechanism of Action

As a sildenafil analog, this compound is presumed to exert its pharmacological effects primarily through the inhibition of phosphodiesterase type 5 (PDE5), an enzyme critical in the regulation of blood flow.[3][6]

Primary Signaling Pathway: PDE5 Inhibition

The principal mechanism of action is the competitive inhibition of cGMP-specific PDE5.[3] In the corpus cavernosum, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to increase the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, inducing smooth muscle relaxation and vasodilation, which facilitates penile erection. PDE5 degrades cGMP, terminating this effect. By inhibiting PDE5, this compound prevents cGMP degradation, leading to elevated cGMP levels, prolonged smooth muscle relaxation, and enhanced erectile function.[3]

PDE5_Inhibition_Pathway cluster_0 Cellular Environment NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP Degrades HTHS Hydroxythiohomo- sildenafil HTHS->PDE5 Inhibits Synthesis_Workflow cluster_side_chain Side-Chain Synthesis & Attachment start Sildenafil Precursor (Pyrazolopyrimidinone Core) thionation Thionation Reaction (e.g., Lawesson's Reagent or P₂S₅) start->thionation thiolactam Thiolactam Intermediate (C=S group) thionation->thiolactam Replaces C=O with C=S final_product This compound thiolactam->final_product chlorosulfonylation Chlorosulfonylation of 2-ethoxyphenyl intermediate sulfonyl_chloride Reactive Sulfonyl Chloride (-SO₂Cl group) chlorosulfonylation->sulfonyl_chloride substitution Nucleophilic Substitution with N-(2-hydroxyethyl)piperazine sulfonyl_chloride->substitution substitution->final_product Forms sulfonamide bond Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Output Sample Herbal Supplement Sample Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Inject NMR NMR Spectroscopy (¹H, ¹³C) Filtration->NMR For Structure ID HRMS High-Resolution MS Filtration->HRMS IR_UV IR & UV Spectroscopy Filtration->IR_UV MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quant Quantification MSMS->Quant Ident Identification MSMS->Ident Struct Structural Confirmation NMR->Struct HRMS->Struct IR_UV->Struct

References

Methodological & Application

Application Notes and Protocols: Synthesis of Hydroxythiohomosildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxythiohomosildenafil is a structural analogue of Sildenafil (B151), a potent inhibitor of phosphodiesterase type 5 (PDE5). As an unapproved substance, its primary relevance is in the fields of analytical chemistry, forensic science, and regulatory affairs, often being detected as an adulterant in unregulated "herbal" supplements for erectile dysfunction.[1] This document provides a detailed, inferred protocol for the synthesis of this compound. The described synthesis is based on established synthetic routes for Sildenafil and its analogues, as a specific, published protocol for this compound is not available in peer-reviewed literature.[2][3] The protocol is intended for research and reference standard synthesis purposes only.

Introduction

This compound is a derivative of Sildenafil characterized by two key structural modifications: the substitution of the N-methyl group on the piperazine (B1678402) ring with an N-(2-hydroxyethyl) group, and the replacement of the carbonyl oxygen on the pyrazolopyrimidinone (B8486647) core with a sulfur atom. Its mechanism of action is presumed to be similar to that of Sildenafil, acting as a PDE5 inhibitor.[4] Inhibition of PDE5 leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[4] The synthesis of this compound can be logically deduced from the well-documented synthesis of Sildenafil. The general strategy involves the preparation of a key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, followed by reaction with N-(2-hydroxyethyl)piperazine and subsequent thionation.[5]

Data Presentation

The following table summarizes the expected masses, molar equivalents, and theoretical yields for the key steps in the synthesis of this compound, starting from 10g of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The yields are estimated based on reported syntheses of similar Sildenafil analogues.

StepCompound NameStarting Mass (g)Molar Mass ( g/mol )Moles (mmol)Reagent/ProductMolar Equiv.Theoretical Yield (g)Estimated Yield (%)
15-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one10.00312.3732.01Starting Material1.0--
15-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one-410.88-Product-13.1685-95
25-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one11.18410.8827.21Starting Material1.0--
2N-(2-Hydroxyethyl)piperazine3.91130.1930.03Reagent1.1--
25-(2-Ethoxy-5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one-504.60-Product-13.7380-90
35-(2-Ethoxy-5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one11.67504.6023.13Starting Material1.0--
3Lawesson's Reagent5.59404.4713.82Reagent0.6--
3This compound-520.67-Product-12.0470-85

Experimental Protocols

The following is an inferred multi-step synthesis protocol for this compound.

Step 1: Synthesis of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Materials:

  • 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (10.0 g, 32.0 mmol)

  • Chlorosulfonic acid (22.4 mL, 336.0 mmol)

  • Thionyl chloride (7.0 mL, 96.0 mmol)

  • Dichloromethane (B109758) (DCM)

  • Ice water

  • Sodium bicarbonate (5% aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, cautiously add chlorosulfonic acid to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add thionyl chloride to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • In portions, add 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one to the reaction mixture, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. The product is often used in the next step without further purification.

Step 2: Synthesis of 5-(2-Ethoxy-5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Hydroxyhomosildenafil precursor)

Materials:

  • 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (crude from Step 1, ~27.2 mmol)

  • N-(2-Hydroxyethyl)piperazine (3.91 g, 30.0 mmol)

  • Triethylamine (B128534) (5.7 mL, 40.8 mmol)

  • Dichloromethane (DCM, 150 mL)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)/Hexane for recrystallization

Procedure:

  • Dissolve the crude sulfonyl chloride from Step 1 in dichloromethane (100 mL) in a round-bottom flask.

  • Add triethylamine to the solution.

  • In a separate flask, dissolve N-(2-hydroxyethyl)piperazine in dichloromethane (50 mL) and add this solution dropwise to the stirred sulfonyl chloride solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford the pure hydroxyhomosildenafil precursor as a solid.

Step 3: Synthesis of this compound

Materials:

  • 5-(2-Ethoxy-5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (11.67 g, 23.1 mmol)

  • Lawesson's Reagent (5.59 g, 13.8 mmol) or Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous toluene (B28343) or dioxane (200 mL)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography (e.g., using a gradient of ethyl acetate in hexane)

Procedure:

  • To a solution of the hydroxyhomosildenafil precursor in anhydrous toluene in a round-bottom flask, add Lawesson's Reagent.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 3-5 hours. Monitor the reaction progress by TLC. The thionated product is typically less polar than the starting material.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Characterization

The final product and intermediates should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C=S stretch in the final product.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamide Formation cluster_step3 Step 3: Thionation start 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one product1 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one start->product1 DCM, 0°C to rt reagent1 ClSO3H, SOCl2 product2 Hydroxyhomosildenafil Precursor product1->product2 DCM, rt reagent2 N-(2-Hydroxyethyl)piperazine, Et3N final_product This compound product2->final_product Toluene, Reflux reagent3 Lawesson's Reagent

Caption: Synthetic workflow for this compound.

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation This compound This compound This compound->PDE5 Inhibits

Caption: PDE5 inhibitor signaling pathway.

References

Application Notes & Protocols for the Analytical Detection of Hydroxythiohomosildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of hydroxythiohomosildenafil, a potent analogue of sildenafil (B151), often found as an undeclared ingredient in herbal dietary supplements. The following protocols are intended for analytical laboratories equipped with modern chromatographic and spectrometric instrumentation.

Introduction

This compound is a synthetic phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Like sildenafil, it is designed to treat erectile dysfunction by increasing blood flow to the penis.[3][4] However, its unapproved and undisclosed presence in consumer products poses a significant health risk. Accurate and reliable analytical methods are crucial for the identification and quantification of this compound to ensure consumer safety and regulatory compliance. The most common and effective techniques for its detection include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Signaling Pathway of PDE5 Inhibitors

Phosphodiesterase type 5 (PDE5) inhibitors, including sildenafil and its analogue this compound, exert their therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. The following diagram illustrates this mechanism of action.

PDE5_Inhibition cluster_smooth_muscle_cell Smooth Muscle Cell cluster_outside NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP catalyzes conversion PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by Relaxation Muscle Relaxation (Vasodilation) cGMP->Relaxation leads to GMP GMP PDE5->GMP This compound This compound This compound->PDE5 inhibits Sexual_Stimulation Sexual Stimulation Sexual_Stimulation->NO releases

Mechanism of action of this compound.

Analytical Methods and Protocols

The following sections detail the experimental protocols for the detection and quantification of this compound using various analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine analysis of sildenafil and its analogues due to its simplicity and robustness.

Experimental Protocol:

  • Sample Preparation:

    • For solid samples (e.g., tablets, capsules): Accurately weigh and grind the sample to a fine powder. Dissolve a known amount in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water), sonicate for 15-20 minutes, and centrifuge.[7]

    • For liquid samples (e.g., herbal tonics): Dilute an accurately measured volume with the mobile phase.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: A mixture of 0.2 M ammonium (B1175870) acetate (B1210297) and acetonitrile (1:1 v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 20 µL.[7]

    • Detection: UV detector set at 240 nm.[7][8]

    • Column Temperature: Ambient.[7]

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time with that of a certified reference standard.

    • Quantify the amount of this compound by constructing a calibration curve using a series of standard solutions of known concentrations.

Quantitative Data Summary (HPLC-UV):

ParameterValueReference
Linearity Range20 - 1000 ng/mL (for Sildenafil)[8]
Limit of Detection (LOD)10 ng/mL (for Sildenafil)[8]
Limit of Quantitation (LOQ)20 ng/mL (for Sildenafil)[8]
Recovery80 - 110%[5]
Repeatability (RSD)< 15%[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the unambiguous identification and quantification of this compound, even in complex matrices.[9]

Experimental Protocol:

  • Sample Preparation:

    • Follow the same extraction procedure as for HPLC-UV. A dilution step may be necessary depending on the concentration of the analyte.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System:

      • Column: C18 column (e.g., Cortecs C18, 4.6 mm x 50 mm, 2.7 µm).[10]

      • Mobile Phase A: 0.1% formic acid in water.[10]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

      • Flow Rate: 0.6 mL/min.[10]

      • Gradient: Start with 10% B, increase to 30% B in 2 min, then to 90% B in 2 min, return to 10% B in 0.25 min, and hold for 1.25 min.[10]

      • Column Temperature: 40°C.[10]

    • MS/MS System:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

      • Analysis Mode: Multiple Reaction Monitoring (MRM).[10]

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be determined using a reference standard.

  • Data Analysis:

    • Confirm the presence of this compound by the retention time and the specific MRM transitions.

    • Quantify using a calibration curve prepared with a reference standard.

Quantitative Data Summary (LC-MS/MS):

ParameterValueReference
Limit of Detection (LOD)1.6 ± 0.58 µg/g[10]
Extraction Efficiency86.2% to 110.9%[10]
Intra-day Precision (RSD)2.0% to 8.6%[10]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification of sildenafil analogues. Derivatization is often required to improve the volatility and thermal stability of the analytes.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extract the sample as described for HPLC-UV.

    • Evaporate the solvent and derivatize the residue with a suitable agent (e.g., BSTFA with 1% TMCS) to form trimethylsilyl (B98337) derivatives.[11]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Oven Temperature Program: A suitable temperature gradient to separate the analytes. For example, start at a lower temperature and ramp up to a final temperature.[12]

    • Injector Temperature: 250-280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Ion Trap.

  • Data Analysis:

    • Identify this compound by its retention time and the characteristic fragmentation pattern in the mass spectrum.

Quantitative Data Summary (GC-MS):

ParameterValue (for Sildenafil and its metabolite)Reference
Limit of Detection (LOD)1.50 ng/mL (Sildenafil), 5.00 ng/mL (Desmethyl-sildenafil)[13]
Limit of Quantitation (LOQ)5.00 ng/mL (Sildenafil), 15.0 ng/mL (Desmethyl-sildenafil)[13]
Linearity RangeUp to 500.0 ng/mL[13]
Recovery83.1% to 93.2%[13]

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound in various samples.

Experimental_Workflow cluster_workflow Analytical Workflow for this compound Detection cluster_analysis Analytical Techniques Sample Sample (Dietary Supplement, etc.) Preparation Sample Preparation (Extraction, Dilution, Filtration) Sample->Preparation Derivatization Derivatization (for GC-MS) Preparation->Derivatization optional Analysis Instrumental Analysis Preparation->Analysis GCMS GC-MS Derivatization->GCMS HPLC HPLC-UV Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Analysis->GCMS Data_Processing Data Processing and Analysis Result Identification and Quantification Data_Processing->Result HPLC->Data_Processing LCMS->Data_Processing GCMS->Data_Processing

General workflow for this compound analysis.

Conclusion

The analytical methods described provide robust and reliable approaches for the detection and quantification of this compound in a variety of sample matrices. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity and selectivity (LC-MS/MS) or for routine screening (HPLC-UV). Proper method validation is essential to ensure the accuracy and reliability of the results. The use of certified reference materials is highly recommended for accurate identification and quantification.

References

Application Note: Quantitative Analysis of Hydroxythiohomosildenafil in Dietary Supplements by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the identification and quantification of Hydroxythiohomosildenafil in dietary supplements using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is an unapproved analogue of Sildenafil (B151), the active ingredient in Viagra®, and has been identified as an illegal adulterant in products marketed for sexual enhancement.[1][2] The protocol provided herein offers a comprehensive workflow, from sample preparation to data analysis, suitable for regulatory compliance testing, quality control, and research applications.

Introduction

Dietary supplements adulterated with undeclared pharmaceutical ingredients pose a significant risk to public health. Sildenafil analogues, such as this compound, are among the most common adulterants found in supplements claiming to enhance male sexual performance.[1] The structural similarity of these analogues to approved phosphodiesterase type 5 (PDE5) inhibitors can lead to unintended pharmacological effects and adverse health events. Consequently, sensitive and specific analytical methods are crucial for the detection and quantification of these substances. HPLC-MS/MS has emerged as the gold standard for this purpose due to its high selectivity and sensitivity.[3] This document provides a detailed protocol for the analysis of this compound using this technique.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which has shown good recovery and minimal matrix effects for the analysis of PDE5 inhibitors in complex matrices.[3]

Materials:

  • Supplement sample (capsule, tablet, or powder)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (LC-MS grade)

  • 0.45 µm syringe filters

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Homogenization: For capsules, open and weigh the contents. For tablets, grind to a fine powder using a mortar and pestle.

  • Extraction:

    • Accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dilution and Filtration:

    • Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube.

    • Add 1 mL of deionized water.

    • Vortex briefly.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow Instrument dependent, optimize for signal
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

The following MRM transitions should be monitored for the identification and quantification of this compound.[4] The most intense transition should be used for quantification (Quantifier) and the second most intense for confirmation (Qualifier).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
519.2184.031Quantifier
519.281.095Qualifier

Data Presentation

The following tables summarize the quantitative performance data for the HPLC-MS/MS method for the analysis of this compound. The data is compiled from validated methods for the analysis of sildenafil analogues in dietary supplements.[3]

Table 2: Method Validation Parameters for this compound

ParameterResult
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 40 ng/mL
Limit of Quantification (LOQ) 80 ng/mL
Accuracy (Recovery %) 79.0% - 124.7%
Precision (RSD %) < 14.9%
Extraction Recovery % 71.5% - 105.8%

Visualization

The following diagram illustrates the experimental workflow for the HPLC-MS/MS analysis of this compound in dietary supplements.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Supplement Sample (Capsule/Tablet/Powder) Homogenize Homogenization (Weighing/Grinding) Sample->Homogenize Extract Extraction (Methanol, Vortex, Sonication) Homogenize->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Dilute Dilution & Filtration Centrifuge1->Dilute HPLC HPLC Separation (C18 Column, Gradient Elution) Dilute->HPLC MSMS MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the detection and quantification of this compound in various dietary supplement matrices. The detailed protocol for sample preparation and instrumental analysis, along with the presented quantitative data, offers a valuable resource for laboratories involved in the quality control and safety assessment of these products. Adherence to this method will aid in the identification of adulterated supplements, thereby protecting consumers from the potential health risks associated with undeclared drug ingredients.

References

Application Notes and Protocols for the Use of Hydroxythiohomosildenafil as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxythiohomosildenafil is a sildenafil (B151) analogue that has been identified as an undeclared ingredient in various dietary supplements marketed for sexual enhancement.[1][2] As a structural analogue of sildenafil, it is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The use of a well-characterized reference standard for this compound is crucial for the accurate identification and quantification of this compound in various matrices, ensuring product quality, safety, and regulatory compliance.

These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry.

Chemical Information

ParameterInformation
IUPAC Name 5-{2-Ethoxy-5-[(4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-thione
Molecular Formula C24H34N6O4S2
Molecular Weight 550.7 g/mol
CAS Number Not available

Signaling Pathway

This compound, as an analogue of sildenafil, is expected to inhibit phosphodiesterase type 5 (PDE5), an enzyme involved in the nitric oxide (NO) signaling pathway. This pathway plays a critical role in vasodilation.

PDE5_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive activates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP sGC active GMP GMP cGMP->GMP hydrolysis PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive activates PDE5 PDE5 PKG_active PKG (Active) Ca_decrease Decrease in intracellular Ca2+ PKG_active->Ca_decrease Relaxation Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation This compound This compound This compound->PDE5 inhibits

Caption: PDE5 Signaling Pathway Inhibition.

Data Presentation: Analytical Method Parameters

The following tables summarize typical quantitative data for the analysis of sildenafil and its analogues using various analytical techniques. These values can serve as a starting point for method development and validation using this compound as a reference standard.

Table 1: HPLC-UV Method Parameters

ParameterTypical Value Range
Linearity Range0.05 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.02 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method Parameters

ParameterTypical Value Range
Linearity Range1.0 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a general procedure for the quantification of this compound in a sample matrix using a certified reference standard.

a. Materials and Reagents:

  • This compound Certified Reference Standard (CRS)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Analytical grade formic acid or ammonium (B1175870) acetate

  • 0.45 µm syringe filters

b. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

c. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound CRS and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

d. Sample Preparation:

  • Accurately weigh a portion of the homogenized sample.

  • Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.

  • Centrifuge the extract to pelletize insoluble matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

e. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis scan of the reference standard (typically around 230 nm and 290 nm for sildenafil analogues).

  • Injection Volume: 10 µL.

f. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Prepare this compound Reference Standards HPLC HPLC-UV Analysis Standard_Prep->HPLC Sample_Prep Prepare Sample Extract Sample_Prep->HPLC Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Quant Quantify Analyte in Sample Cal_Curve->Quant

Caption: HPLC-UV Quantitative Workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more selective and sensitive method for the identification and quantification of this compound.

a. Materials and Reagents:

  • This compound Certified Reference Standard (CRS)

  • Internal Standard (IS), e.g., sildenafil-d8

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid or ammonium formate

  • 0.22 µm syringe filters

b. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

c. Standard and Sample Preparation:

  • Follow similar procedures as for HPLC-UV, but use LC-MS grade solvents and add the internal standard to all standards and samples at a fixed concentration.

d. LC-MS/MS Conditions (Example):

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Determine the precursor ion ([M+H]+) for this compound by infusing a standard solution.

    • Optimize collision energy to identify characteristic product ions for quantification and qualification.

e. Analysis:

  • Analyze the samples and standards using the optimized MRM method.

  • Quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_IS_Prep Prepare Standards with Internal Standard (IS) LCMSMS LC-MS/MS Analysis (MRM) Standard_IS_Prep->LCMSMS Sample_IS_Prep Prepare Samples with IS Sample_IS_Prep->LCMSMS Ratio_Curve Generate Calibration Curve (Analyte/IS Ratio) LCMSMS->Ratio_Curve Quantify Quantify Analyte Ratio_Curve->Quantify

Caption: LC-MS/MS Quantitative Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of the this compound reference standard.

a. Materials and Reagents:

  • This compound Certified Reference Standard (CRS)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

b. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

c. Protocol:

  • Dissolve an accurately weighed amount of this compound CRS in the appropriate deuterated solvent.

  • Acquire 1H and 13C NMR spectra.

  • Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural elucidation.

  • Compare the obtained spectra with the structure of this compound to confirm its identity and purity. The presence of characteristic signals for the hydroxyethyl (B10761427) group and the thione moiety will differentiate it from sildenafil.

UV-Vis Spectrophotometry

This technique can be used for a quick estimation of the concentration of a pure this compound solution or for determining the optimal detection wavelength for HPLC-UV analysis.

a. Materials and Reagents:

  • This compound Certified Reference Standard (CRS)

  • Spectroscopic grade solvent (e.g., methanol or ethanol)

b. Instrumentation:

  • UV-Vis spectrophotometer

c. Protocol:

  • Prepare a solution of this compound CRS of known concentration in the chosen solvent.

  • Scan the solution across a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax). For sildenafil analogues, characteristic peaks are often observed around 230 nm and 290 nm.

  • For quantitative analysis of pure solutions, create a calibration curve by measuring the absorbance of a series of standard solutions at the determined λmax.

Disclaimer

The provided protocols and data are for guidance purposes only. It is essential for each laboratory to validate analytical methods for its specific application and to adhere to all relevant safety and regulatory guidelines. The use of a certified reference standard is fundamental for achieving accurate and reliable results.

References

Application Note: Quantitative Analysis of Hydroxythiohomosildenafil in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxythiohomosildenafil is an analogue of sildenafil, a phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction.[1][2] It has been identified as an undeclared ingredient in various herbal dietary supplements and so-called "natural" sexual performance enhancement products.[1][2][3] The presence of such unapproved pharmaceutical ingredients in these products poses a significant health risk to consumers.[4] Therefore, robust and sensitive analytical methods are crucial for the accurate quantification of this compound in complex matrices to ensure consumer safety and regulatory compliance. This application note details a validated method for the quantitative analysis of this compound in dietary supplements using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique widely regarded as the "gold standard" for this type of analysis.[3]

Analytical Method Overview

The method of choice for the quantitative analysis of this compound in complex matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3][5] This technique offers high selectivity and sensitivity, which are essential for detecting and quantifying trace amounts of the analyte in challenging sample matrices such as herbal supplements.[3]

The general workflow for the analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Herbal Supplement) Extraction Extraction (Methanol or Acetonitrile) Sample->Extraction Homogenize Filtration Filtration/Centrifugation Extraction->Filtration Dilution Dilution Filtration->Dilution LC Liquid Chromatography (C18 Column) Dilution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting PDE5_Inhibitor_Pathway cluster_pathway Mechanism of Action cluster_inhibition Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 Phosphodiesterase-5 (PDE-5) GMP GMP PDE5->GMP Degrades cGMP to Inhibitor This compound Inhibitor->PDE5 Inhibits

References

Application Note: Structural Elucidation of Hydroxythiohomosildenafil Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the structural elucidation of hydroxythiohomosildenafil, a sildenafil (B151) analogue, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined herein, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR, are fundamental for the unambiguous identification and characterization of such compounds. This note serves as a practical resource for researchers engaged in the analysis of novel psychoactive substances, counterfeit drug screening, and drug discovery.

Introduction

This compound is an analogue of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), in which the oxygen atom of the pyrazolopyrimidinone (B8486647) ring is substituted with a sulfur atom, and the N-methyl group of the piperazine (B1678402) moiety is replaced by an N-hydroxyethyl group.[1][2] The structural similarity to sildenafil necessitates precise analytical methods for its unequivocal identification, particularly in the context of dietary supplements adulterated with unapproved pharmaceutical ingredients.[1][3] NMR spectroscopy is an indispensable tool for the de novo structural elucidation of such molecules, providing detailed information about the chemical structure and three-dimensional arrangement.[4][5][6] This application note details the comprehensive NMR-based approach for the structural characterization of this compound.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the isolated this compound sample.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃).[7][8] The choice of solvent is critical and should be based on the solubility of the analyte and the absence of interfering solvent signals in the regions of interest.[9][10]

  • Homogenization: Gently vortex the sample to ensure complete dissolution and a homogenous solution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and resolution.[7]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[11][12][13]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.[11][12][13][14]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assembling the molecular skeleton.[11][12][13][14]

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δH 2.50 and δC 39.52 ppm).[9]

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

Data Presentation: NMR Data for this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural fragments of this compound. These values are based on published data for sildenafil and its analogues and are essential for the assignment of the observed NMR signals.[7][15][16][17]

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (from ¹H to ¹³C) Key COSY Correlations
Pyrazolopyrimidinone Core
3-propyl-CH₂~2.80 (t)~27.0C-1, C-5, 3-propyl-CH₂3-propyl-CH₂, 3-propyl-CH₃
3-propyl-CH₂~1.75 (m)~22.0C-3, 3-propyl-CH₃3-propyl-CH₂, 3-propyl-CH₃
3-propyl-CH₃~0.95 (t)~13.5C-3, 3-propyl-CH₂3-propyl-CH₂
1-methyl-CH₃~4.15 (s)~35.0C-1, C-9
Phenyl Ring
H-15~8.25 (d)~125.0C-6, C-13, C-17H-16
H-16~7.85 (dd)~130.0C-14, C-18H-15, H-18
H-18~7.45 (d)~118.0C-14, C-16H-16
Ethoxy Group
O-CH₂~4.10 (q)~64.0C-17, O-CH₂-CH₃O-CH₂-CH₃
O-CH₂-CH₃~1.35 (t)~14.5C-17, O-CH₂O-CH₂
Piperazine Ring
H-23, H-27~3.10 (m)~50.0C-21, C-25, C-29H-25, H-29
H-25, H-29~2.80 (m)~53.0C-23, C-27, N-CH₂H-23, H-27, N-CH₂
N-Hydroxyethyl Group
N-CH₂~2.60 (t)~60.0C-25, C-29, CH₂-OHCH₂-OH
CH₂-OH~3.55 (t)~58.0N-CH₂, OHN-CH₂, OH
OH~4.50 (t)-CH₂-OHCH₂-OH

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Visualization of Structural Elucidation Workflow and Key Correlations

The structural elucidation process follows a logical workflow, starting from sample preparation and culminating in the final structure confirmation through the analysis of various NMR experiments. The key to assembling the final structure lies in the interpretation of through-bond correlations observed in COSY and HMBC spectra.

G Workflow for NMR-based Structural Elucidation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Elucidation Sample Isolated Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert into Spectrometer H1_NMR ¹H NMR NMR_Spectrometer->H1_NMR 1D C13_NMR ¹³C NMR NMR_Spectrometer->C13_NMR 1D TwoD_NMR COSY, HSQC, HMBC NMR_Spectrometer->TwoD_NMR 2D Processing Fourier Transform, Phasing, Baseline Correction, Referencing H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Spectral Analysis Processing->Analysis Peak Picking & Integration Frag_Assembly Fragment Assembly (COSY & HMBC) Analysis->Frag_Assembly Interpret Correlations Final_Structure Final Structure of This compound Frag_Assembly->Final_Structure Combine with HSQC, ¹H & ¹³C data

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

The following diagram illustrates the key long-range ¹H-¹³C (HMBC) and through-bond ¹H-¹H (COSY) correlations that are instrumental in confirming the connectivity of the different structural fragments of this compound.

G Key HMBC and COSY Correlations for this compound cluster_structure cluster_correlations Pyrazolo Pyrazolopyrimidinone Core Phenyl Substituted Phenyl Ring Pyrazolo->Phenyl Linkage H1_Me_C1_C9 1-Me to C-1/C-9 Pyrazolo->H1_Me_C1_C9 HMBC Propyl_C1_C5 3-propyl-CH₂ to C-1/C-5 Pyrazolo->Propyl_C1_C5 HMBC Propyl_COSY Propyl Chain (CH₂-CH₂-CH₃) Pyrazolo->Propyl_COSY COSY Piperazine Piperazine Ring Phenyl->Piperazine Sulfonamide Linkage H15_C6 H-15 to C-6 Phenyl->H15_C6 HMBC Aromatic_COSY Aromatic Protons (H-15, H-16, H-18) Phenyl->Aromatic_COSY COSY Hydroxyethyl N-Hydroxyethyl Group Piperazine->Hydroxyethyl N-alkylation H25_29_N_CH2 H-25/29 to N-CH₂ Piperazine->H25_29_N_CH2 COSY Hydroxyethyl_COSY Hydroxyethyl Chain (N-CH₂-CH₂-OH) Hydroxyethyl->Hydroxyethyl_COSY COSY

Caption: Key HMBC (red dashed lines) and COSY (blue dotted lines) correlations for this compound.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound.[18] The detailed protocols and expected data presented in this application note offer a comprehensive guide for researchers in the fields of forensic chemistry, pharmaceutical analysis, and drug development. The unambiguous assignment of all proton and carbon signals, facilitated by the interpretation of 2D NMR correlations, is paramount for the accurate identification of this and other emerging sildenafil analogues.

References

Application Notes and Protocols: In Vitro Evaluation of Hydroxythiohomosildenafil's Inhibitory Effect on Phosphodiesterase 5 (PDE5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxythiohomosildenafil is a structural analog of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is a key enzyme in the cGMP signaling pathway, responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3][4] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[3][4] This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[3] As an analog of sildenafil, this compound is presumed to act as a PDE5 inhibitor.[5]

These application notes provide a comprehensive guide for the in vitro characterization of this compound's effect on PDE5. This document includes a summary of comparative PDE5 inhibitor potencies, detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, and diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation

While the potency of this compound is inferred from its structural similarity to sildenafil, a specific IC50 value has not been publicly quantified.[5] For comparative purposes, the table below presents the IC50 values of well-characterized PDE5 inhibitors. Researchers can use these values as a benchmark when determining the potency of this compound.

CompoundPDE5 IC50 (nM)Notes
This compound To Be Determined (TBD) Potency is inferred from its structural similarity to Sildenafil but has not been publicly quantified.[5]
Sildenafil3.4 - 8.5A well-established PDE5 inhibitor, commonly used as a reference compound.[5][6]
Vardenafil~0.7 - 5.0A potent PDE5 inhibitor.[7]
Tadalafil~1.8A long-acting PDE5 inhibitor.

Signaling Pathway

The cGMP signaling pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[8][9] cGMP then acts as a second messenger, activating protein kinase G (PKG), which leads to a cascade of downstream effects resulting in smooth muscle relaxation.[8][9] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being a key enzyme in this process.[8] PDE5 inhibitors like this compound block this degradation, thereby enhancing the cGMP signaling.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) Source NO NO NO_source->NO Diffusion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes Inhibitor This compound Inhibitor->PDE5 Inhibits

cGMP Signaling Pathway and PDE5 Inhibition.

Experimental Protocols

To determine the in vitro inhibitory effect of this compound on PDE5, a fluorescence polarization (FP) assay is a robust and commonly used method.

Fluorescence Polarization (FP) Assay for PDE5 Inhibition

Principle: This assay measures the change in the polarization of fluorescently labeled cGMP. In the absence of an inhibitor, PDE5 hydrolyzes the fluorescent cGMP, and the smaller, faster-tumbling product results in a low polarization signal. In the presence of an inhibitor, PDE5 activity is blocked, the fluorescent cGMP remains intact and bound to a specific antibody or binding protein, leading to a larger, slower-tumbling complex and a high polarization signal.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (FAM-cGMP)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Binding Agent (e.g., anti-cGMP antibody)

  • This compound (test compound)

  • Sildenafil (positive control)

  • DMSO (for compound dilution)

  • 384-well black, low-volume microplates

  • Microplate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 535 nm)

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Sildenafil in DMSO.

    • Perform serial dilutions of the stock solutions in PDE Assay Buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 50 µM).

  • Assay Reaction:

    • To each well of the 384-well plate, add the following in order:

      • 5 µL of diluted test compound or control (DMSO for no inhibition, Sildenafil for positive control).

      • 10 µL of diluted PDE5A1 enzyme solution.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 5 µL of FAM-cGMP substrate solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding 10 µL of Binding Agent solution to each well.

    • Incubate for 30 minutes at room temperature to allow for the binding of the fluorescent ligand to the binding agent.

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)])

      • mP_sample: fluorescence polarization of the sample well

      • mP_low: fluorescence polarization of the no-enzyme control

      • mP_high: fluorescence polarization of the no-inhibition (DMSO) control

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start Prep Prepare Reagents: - Serial dilutions of this compound - PDE5 enzyme solution - FAM-cGMP substrate Start->Prep Dispense Dispense into 384-well plate: 1. Test compound/control 2. PDE5 enzyme Prep->Dispense Incubate1 Pre-incubation (15 min, RT) Dispense->Incubate1 AddSubstrate Add FAM-cGMP Substrate Incubate1->AddSubstrate Incubate2 Enzymatic Reaction (60 min, 37°C) AddSubstrate->Incubate2 Stop Add Binding Agent (Stop Reaction) Incubate2->Stop Incubate3 Binding Incubation (30 min, RT) Stop->Incubate3 Read Read Fluorescence Polarization Incubate3->Read Analyze Data Analysis: - Calculate % Inhibition - Plot dose-response curve - Determine IC50 Read->Analyze End End Analyze->End

Experimental Workflow for PDE5 Inhibition Assay.

References

Application Note: Isolation and Identification of Hydroxythiohomosildenafil in Herbal Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Herbal products and dietary supplements marketed for sexual performance enhancement are often adulterated with undeclared synthetic phosphodiesterase type 5 (PDE-5) inhibitors.[1][2] One such adulterant is hydroxythiohomosildenafil, a structural analogue of sildenafil (B151).[3][4][5] This compound is modified by the substitution of the oxygen atom with a sulfur atom in the pyrazolopyrimidine moiety and the attachment of a hydroxyethyl (B10761427) group instead of a methyl group to the piperazinyl nitrogen.[3][4][5] The presence of such unapproved substances poses significant health risks to consumers, as their safety and efficacy have not been evaluated.[6] This document provides a detailed protocol for the isolation, purification, and identification of this compound from various herbal product matrices, including capsules and powders.

Principle

The protocol employs a systematic workflow involving sample extraction, chromatographic separation, and spectroscopic identification. The initial step involves solvent extraction to isolate the target analyte from the complex herbal matrix. This is followed by purification using semi-preparative High-Performance Liquid Chromatography (HPLC). Final identification and structural elucidation are achieved through a combination of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.[3][4][5][6]

Experimental Workflow

a cluster_0 Sample Preparation cluster_1 Purification cluster_2 Identification & Elucidation HerbalProduct Herbal Product (Capsule/Powder) MethanolExtraction Methanol (B129727) Extraction HerbalProduct->MethanolExtraction Filtration Filtration MethanolExtraction->Filtration Evaporation Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract SemiPrepHPLC Semi-Preparative HPLC CrudeExtract->SemiPrepHPLC FractionCollection Fraction Collection SemiPrepHPLC->FractionCollection PurityCheck Purity Check (Analytical HPLC) FractionCollection->PurityCheck PureCompound Pure this compound PurityCheck->PureCompound LCMS LC-MS/MS Analysis PureCompound->LCMS NMR NMR Spectroscopy (1H, 13C) PureCompound->NMR IR IR Spectroscopy PureCompound->IR UV UV Spectroscopy PureCompound->UV StructureElucidation Structure Elucidation LCMS->StructureElucidation NMR->StructureElucidation IR->StructureElucidation UV->StructureElucidation

Caption: Overall workflow for the isolation and identification of this compound.

Detailed Experimental Protocol

1. Materials and Reagents

2. Sample Preparation and Extraction

  • Accurately weigh the contents of the herbal product (e.g., powder from capsules).

  • Transfer a known amount (e.g., 1 g) of the homogenized powder into a suitable flask.

  • Add 20 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes to ensure thorough extraction.

  • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

b Start Homogenized Herbal Sample AddMethanol Add Methanol Start->AddMethanol Sonicate Sonicate (30 min) AddMethanol->Sonicate Filter Filter (0.45 µm) Sonicate->Filter Evaporate Evaporate to Dryness Filter->Evaporate End Crude Extract Evaporate->End

Caption: Sample preparation and extraction workflow.

3. Chromatographic Separation and Purification

  • Analytical HPLC-MS for Screening:

    • Column: C18 column.

    • Mobile Phase: A gradient elution using 5 mM ammonium formate (pH 6.3)-acetonitrile (75:25, v/v) and acetonitrile.[7]

    • Flow Rate: 0.2 mL/min.[7]

    • Detection: Mass Spectrometry (MS).

    • Procedure: Dissolve a portion of the crude extract in the initial mobile phase and inject it into the HPLC-MS system to screen for the presence of this compound and other analogues.

  • Semi-Preparative HPLC for Isolation:

    • Column: A suitable semi-preparative C18 column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Procedure: Dissolve the remaining crude extract in the mobile phase. Inject the solution into the semi-preparative HPLC system. Collect the fraction corresponding to the retention time of the suspected this compound peak identified during the screening phase.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

    • Assess the purity of the isolated compound using analytical HPLC.

4. Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.[3][4][5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for identifying sildenafil analogues.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the complete chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy: Helps in the preliminary identification based on the characteristic UV absorbance spectrum, which is often similar among sildenafil analogues.[9]

Data Presentation

Table 1: Analytical Techniques and Key Findings for Identification

Analytical TechniqueParameterTypical Finding for this compound
HPLC-MS Mobile PhaseGradient of 5 mM ammonium formate (pH 6.3)-acetonitrile (75:25, v/v) and acetonitrile[7]
ColumnC18[7]
DetectionMass Spectrometry
ESI-MS/MS Molecular Ion[M+H]⁺
Key FragmentsCharacteristic fragmentation pattern of the sildenafil scaffold
UV Spectroscopy λmaxSimilar pattern to other sildenafil analogues[9]
IR Spectroscopy Key AbsorptionsC=S, S=O, C-N, C-O stretches
NMR Spectroscopy ¹H and ¹³C shiftsConfirms the presence of the hydroxyethyl group and the thio-pyrazolopyrimidine core

Conclusion

The described protocol provides a robust and reliable method for the isolation and identification of this compound from complex herbal matrices. The combination of chromatographic separation and multiple spectroscopic techniques ensures accurate identification, which is essential for regulatory actions and public health protection. Laboratories can adapt this protocol for the routine screening of dietary supplements for undeclared synthetic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges of Hydroxythiohomosildenafil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Hydroxythiohomosildenafil in in vitro studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues and ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a sildenafil (B151) analog. Structurally, it is similar to sildenafil, the active ingredient in Viagra, but with two key modifications: the replacement of a carbonyl oxygen with a sulfur atom and the substitution of a methyl group with a hydroxyethyl (B10761427) group.[1] These structural changes, particularly the increased sulfur content, can lead to lower aqueous solubility, posing a challenge for in vitro experiments that require the compound to be in solution to interact with biological targets.

Q2: What is the primary mechanism of action for this compound?

A2: As a sildenafil analog, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor.[2] PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound likely increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[2][3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For hydrophobic compounds like sildenafil and its analogs, dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[4] It is crucial to use anhydrous (water-free) DMSO to prevent the compound from precipitating.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?

A4: This is a common issue known as "crashing out," which occurs when a compound is no longer soluble as the concentration of the organic solvent (DMSO) is diluted in the aqueous medium.[5] To address this, you can try the following:

  • Decrease the final concentration: Your experimental concentration may be above the compound's aqueous solubility limit.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in pre-warmed (37°C) culture medium.[5]

  • Use a lower concentration stock solution: This will require a larger volume to be added to your media, but the gradual addition may prevent precipitation.

  • Increase the final DMSO concentration (with caution): While higher DMSO concentrations can aid solubility, they can also be toxic to cells. It is essential to keep the final DMSO concentration in your assay as low as possible (typically below 0.5%) and to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.

Q5: Are there alternative solvents I can use if DMSO is not suitable for my experiment?

A5: While DMSO is the primary choice, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be used to dissolve sildenafil analogs.[4] However, their compatibility with your specific in vitro system and their potential for cytotoxicity must be carefully evaluated. For any solvent used, a corresponding vehicle control is essential.

Troubleshooting Guide: Compound Precipitation

This guide provides a structured approach to resolving common precipitation issues encountered during in vitro experiments with this compound.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding stock solution to aqueous buffer/media. The compound's final concentration exceeds its aqueous solubility.[5]Lower the final concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[5]
Rapid solvent exchange from DMSO to the aqueous environment.Perform a serial dilution. Add the stock solution dropwise to pre-warmed media while gently vortexing.[5]
Precipitate forms over time in the incubator. The compound is supersaturated and thermodynamically unstable in the aqueous medium.Consider using solubility-enhancing excipients such as cyclodextrins or surfactants (e.g., Tween 80).[6][7]
Temperature fluctuations affecting solubility.Ensure the use of pre-warmed media and minimize the time culture plates are outside the incubator.[8]
Interaction with media components (e.g., salts, proteins).[8]Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.
Inconsistent results between experiments. Variability in stock solution preparation or dilution.Standardize the protocol for preparing and handling the stock solution. Ensure it is fully dissolved before each use.
Degradation of the compound due to repeated freeze-thaw cycles.Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for in vitro use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Determine the desired stock concentration: A common starting concentration is 10 mM.

  • Calculate the required mass: Based on the molecular weight of this compound (520.7 g/mol ), calculate the mass needed for your desired volume and concentration.

  • Weigh the compound: Accurately weigh the calculated mass of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate or gently warm the solution in a 37°C water bath to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Determination of Maximum Aqueous Solubility

Objective: To determine the maximum soluble concentration of this compound in a specific aqueous medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer or cell culture medium (pre-warmed to 37°C)

  • 96-well clear-bottom plate

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare serial dilutions in DMSO: Create a series of 2-fold dilutions of your 10 mM stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add to the aqueous medium: In a 96-well plate, add a small, consistent volume (e.g., 2 µL) of each DMSO dilution to multiple wells.

  • Rapidly add aqueous medium: Quickly add a larger volume (e.g., 198 µL) of the pre-warmed aqueous medium to each well to achieve a final DMSO concentration of 1%. Include a vehicle control (1% DMSO in medium).

  • Incubate and observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2). Visually inspect for precipitation at various time points (e.g., 0, 1, 4, and 24 hours).

  • Quantitative assessment: Measure the absorbance of the plate at a wavelength between 550 and 650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine maximum solubility: The highest concentration that remains clear and does not show an increase in absorbance is the maximum working soluble concentration.

Visualizations

PDE5 Signaling Pathway

PDE5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC converts PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 degrades PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to This compound This compound This compound->PDE5 inhibits

Caption: The inhibitory effect of this compound on the PDE5 signaling pathway.

Experimental Workflow for Solubility Determination

Solubility_Workflow start Start prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock serial_dilute Create 2-fold Serial Dilutions in DMSO prep_stock->serial_dilute add_to_plate Add 2 µL of each dilution to 96-well plate serial_dilute->add_to_plate add_media Add 198 µL pre-warmed aqueous medium add_to_plate->add_media incubate Incubate at 37°C add_media->incubate observe Visual Observation for Precipitation incubate->observe measure Measure Absorbance at ~600 nm observe->measure Quantitative Check analyze Determine Highest Soluble Concentration measure->analyze end End analyze->end

Caption: Workflow for determining the maximum aqueous solubility of a compound.

References

Technical Support Center: Stability of Hydroxythiohomosildenafil

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This section addresses potential issues and common questions researchers may encounter when investigating the stability of hydroxythiohomosildenafil.

Question: My this compound sample shows rapid degradation in my chosen solvent. What should I do?

Answer: Rapid degradation can be attributed to several factors. Consider the following troubleshooting steps:

  • Solvent Choice: The polarity and pH of the solvent are critical. Sildenafil (B151), and likely this compound, is susceptible to degradation under strongly acidic or basic conditions. Ensure your solvent is neutral or appropriately buffered if the compound exhibits pH-dependent instability. Common organic solvents like methanol (B129727) and acetonitrile (B52724) are generally suitable for initial dissolution, but their aqueous mixtures may require pH control.

  • Temperature: Elevated temperatures can accelerate degradation. Store stock solutions and samples at recommended temperatures (e.g., 2-8 °C or -20 °C) and protect them from excessive heat during experimental procedures.

  • Light Exposure: Photodegradation can be a significant issue for compounds with chromophores. Protect your samples from light by using amber vials or covering them with aluminum foil.[1][2]

  • Oxidation: Sildenafil is known to be susceptible to oxidation.[3][4] If you suspect oxidative degradation, consider de-gassing your solvents or adding an antioxidant, being mindful of potential interference with your analytical methods.

Question: I am developing a stability-indicating HPLC method and see co-eluting peaks. How can I improve the separation?

Answer: Achieving good separation between the parent compound and its degradation products is crucial for a stability-indicating method. Here are some suggestions:

  • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A gradient elution, where the solvent composition changes over time, is often more effective than an isocratic (constant composition) method for separating complex mixtures.[3][5]

  • Modify pH of the Aqueous Phase: The retention of ionizable compounds like this compound and its degradation products can be significantly influenced by the pH of the mobile phase. Experiment with different pH values using appropriate buffers (e.g., phosphate, acetate) to improve resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different HPLC column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter the selectivity of the separation.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Optimizing the column temperature can also affect the separation.

Question: What are the likely degradation pathways for this compound?

Answer: Based on the known degradation of sildenafil, the primary sites of degradation for this compound are likely to be the piperazine (B1678402) ring and the sulfonyl group.[1][2] Potential degradation pathways include:

  • Hydrolysis: Cleavage of the sulfonamide bond can occur under strong acidic or basic conditions.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation.

  • Photodegradation: The aromatic rings and other chromophores in the molecule can absorb light, leading to a variety of degradation products. The piperazine ring is a known site of photodegradation for sildenafil.[1][2]

Question: How can I confirm the identity of degradation products?

Answer: Identifying unknown degradation products requires advanced analytical techniques. A common workflow involves:

  • Isolation: If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC.

  • Structure Elucidation: The structure of the isolated compound can then be determined using techniques such as:

    • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule. LC-MS/MS is a powerful tool for this purpose.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and connectivity of atoms.[6][7][8]

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present in the molecule.[6][7][8]

Experimental Protocols

The following are detailed methodologies for forced degradation studies, adapted from published studies on sildenafil.[4][9] These can be used as a starting point for investigating the stability of this compound.

Protocol 1: Forced Degradation by Acid and Base Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 0.1 N hydrochloric acid (HCl).

    • Reflux the mixture at 60-80°C for a specified period (e.g., 30 minutes to 5 hours).[10]

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N sodium hydroxide (B78521) (NaOH).

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 0.1 N NaOH.

    • Reflux the mixture at 60-80°C for a specified period.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.

    • Dilute the sample with the mobile phase for analysis.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 7 days at room temperature).[11]

    • Dilute the sample with the mobile phase for analysis.

  • Analysis: Analyze the sample using a stability-indicating HPLC method.

Protocol 3: Photostability Testing
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Light Exposure:

    • Expose the solution in a photostability chamber to a light source that provides both UV and visible light. The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[11]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Protocol 4: Thermal Degradation
  • Sample Preparation: Place the solid powder of this compound in a vial.

  • Thermal Stress:

    • Heat the vial in an oven at a specified temperature (e.g., 80-105°C) for a defined period (e.g., 24 hours to 7 days).[4][9]

    • A control sample should be stored at a lower, controlled temperature.

  • Analysis: After the stress period, dissolve the solid in a suitable solvent and analyze by HPLC.

Data Presentation

As direct stability data for this compound is unavailable, the following table summarizes the forced degradation results for sildenafil citrate (B86180) from a representative study. This provides an indication of the conditions under which degradation is likely to occur.

Table 1: Summary of Forced Degradation Studies on Sildenafil Citrate

Stress ConditionReagent/ParametersDurationDegradation Observed
Acid Hydrolysis5 N HCl5 hours at 80°CNo significant degradation
Base Hydrolysis5 N NaOH5 hours at 80°CSignificant degradation
Oxidation5% H₂O₂3 hours at 80°CSignificant degradation
Thermal105°C24 hoursNo significant degradation
PhotolyticUV light at 254 nm24 hoursNo significant degradation

Data adapted from studies on sildenafil citrate.[4] Note that different studies may report varying degrees of degradation based on the specific experimental conditions used.

Mandatory Visualizations

Diagram 1: General Workflow for a Stability Study

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Characterization A Prepare Stock Solution of This compound B Select Solvents and Stress Conditions A->B C Acid/Base Hydrolysis B->C D Oxidation B->D E Photolysis B->E F Thermal Stress B->F H Analyze Stressed Samples C->H D->H E->H F->H G Develop & Validate Stability-Indicating HPLC Method G->H I Quantify Parent Compound and Degradation Products H->I J Isolate Degradation Products (Preparative HPLC) I->J If significant degradation K Elucidate Structure (LC-MS, NMR) J->K

Caption: Workflow for conducting a forced degradation study of this compound.

Diagram 2: Hypothetical Signaling Pathway for PDE5 Inhibition

G cluster_0 Upstream Signaling cluster_1 Second Messenger cluster_2 Downstream Effects cluster_3 Regulation NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (Inactive) cGMP->GMP hydrolyzes Relax Smooth Muscle Relaxation PKG->Relax PDE5 PDE5 PDE5->GMP HTHS Hydroxythiohomo- sildenafil HTHS->PDE5 inhibits

Caption: Mechanism of action for PDE5 inhibitors like this compound.

References

Troubleshooting poor peak shape in Hydroxythiohomosildenafil chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Hydroxythiohomosildenafil.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in the chromatography of this compound?

Poor peak shape, including tailing, fronting, and split peaks, can arise from a variety of factors. These can be broadly categorized as chemical interactions within the column, issues with the HPLC system, or improper method parameters. For basic compounds like this compound, interactions with residual silanol (B1196071) groups on the silica-based stationary phase are a frequent cause of peak tailing.[1][2][3] Other common causes include sample overload, inappropriate mobile phase pH, column contamination or degradation, and extra-column volume.[4][5]

Q2: Why is the mobile phase pH so critical for achieving good peak shape with this compound?

The mobile phase pH is a critical parameter because this compound is a basic compound.[6] The pH of the mobile phase influences the ionization state of the analyte.[7][8] If the pH is not optimal, the compound can exist in multiple ionic forms, leading to peak distortion, such as tailing or splitting.[9] To ensure a single, consistent ionic form and minimize undesirable secondary interactions with the stationary phase, it is crucial to control the mobile phase pH. For basic compounds, a low pH mobile phase (e.g., around 3.0) is often used to ensure the analyte is fully protonated, which can lead to improved peak shape.[1][10]

Q3: I am observing peak tailing for this compound. What are the likely causes and how can I fix it?

Peak tailing is the most common peak shape problem in HPLC.[4] For a basic compound like this compound, the primary causes are often:

  • Secondary Interactions: The analyte interacts with acidic silanol groups on the surface of the silica-based column packing material.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[4][11]

  • Inappropriate Mobile Phase pH: If the pH is too close to the pKa of this compound, it can exist in both ionized and unionized forms.[5][9]

  • Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[12][13]

To resolve peak tailing, you can try the following:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3.0) can help to protonate the silanol groups and the analyte, reducing secondary interactions.[1]

  • Use a Modern, End-capped Column: These columns have fewer accessible silanol groups, which minimizes tailing for basic compounds.[3][14]

  • Add a Mobile Phase Modifier: Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can mask the residual silanol groups.[15]

  • Reduce Sample Concentration: Dilute your sample to avoid overloading the column.[11]

  • Flush or Replace the Column: If the column is contaminated or old, flushing it with a strong solvent or replacing it may be necessary.[10][12]

Q4: My chromatogram shows peak fronting for this compound. What does this indicate?

Peak fronting is less common than peak tailing and is often a sign of a significant issue with the column or sample.[4][15] Potential causes include:

  • Column Collapse or Void: A sudden physical change in the column packing, such as a void at the inlet, can cause fronting.[11][15] This can happen if the column is operated outside its recommended pH or temperature range.[11]

  • Sample Overload (Mass and Volume): Injecting too much sample in terms of mass or a large volume of a strong sample solvent can lead to fronting.[16][17]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.[16][17]

To address peak fronting:

  • Check Column Condition: If you suspect a column void, replacing the column is the most effective solution.[15]

  • Reduce Injection Volume and Concentration: Try injecting a smaller volume or a more dilute sample.[4][16]

  • Match Sample Solvent to Mobile Phase: Dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.[16]

Q5: What causes split peaks for this compound and how can I troubleshoot this?

Split peaks suggest that a single compound is being detected as two or more peaks.[12][18] This can be due to:

  • Blocked Column Frit: A partially blocked frit at the column inlet can distort the sample flow path.[11][19] If all peaks in the chromatogram are split, this is a likely cause.[11]

  • Column Void or Channeling: An unevenly packed column or a void can cause the sample to travel through different paths.[18][20]

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[19]

  • Co-elution of an Isomer or Impurity: What appears to be a split peak could be two different, closely eluting compounds.[19]

Troubleshooting steps for split peaks include:

  • Backflush the Column: Reversing the column and flushing it to waste may dislodge particulate matter from the frit.[11]

  • Replace the Column: If a void is suspected, replacing the column is the best course of action.[20]

  • Ensure Sample Solvent Compatibility: Dissolve the sample in the mobile phase whenever possible.[13]

  • Modify Separation Conditions: Adjusting the mobile phase composition, gradient, or temperature can help to resolve closely eluting peaks.[19]

Troubleshooting Guide: Poor Peak Shape for this compound

Observed Problem Potential Causes Recommended Solutions
Peak Tailing 1. Secondary interactions with residual silanol groups.[1][2] 2. Sample overload (mass).[11] 3. Mobile phase pH near the analyte's pKa.[5] 4. Column contamination or degradation.[12] 5. Extra-column dead volume.[2]1. Lower the mobile phase pH (e.g., to 2-4) to suppress silanol activity.[1][21] 2. Use a modern, high-purity, end-capped C18 column.[3][14] 3. Reduce the injected sample concentration.[11] 4. Add a basic modifier like triethylamine (TEA) to the mobile phase to mask silanols. 5. Flush the column with a strong solvent or replace it if it's old.[10] 6. Minimize tubing length and use narrow-bore tubing to reduce dead volume.[5]
Peak Fronting 1. Column collapse or void at the inlet.[11][15] 2. Sample overload (volume or mass).[16][17] 3. Sample solvent is significantly stronger than the mobile phase.[16][17] 4. Co-elution with an interfering compound.[16]1. Replace the column if a void is suspected.[15] 2. Reduce the injection volume and/or sample concentration.[4][16] 3. Dissolve the sample in the mobile phase or a weaker solvent.[16] 4. Try a slower gradient to see if the peak resolves into two.[16]
Split Peaks 1. Partially blocked column inlet frit.[11][19] 2. Column void or channeling in the packing bed.[18][20] 3. Sample dissolved in an immiscible or incompatible solvent.[19] 4. Co-elution of a closely related compound or impurity.[19]1. Reverse and flush the column to try and clear the frit.[11] If unsuccessful, replace the column.[19] 2. Replace the column if a void or channeling is the cause.[20] 3. Ensure the sample solvent is compatible and miscible with the mobile phase.[13] 4. Adjust the mobile phase composition, temperature, or gradient to improve resolution.[19]

Experimental Protocols

A typical starting point for the analysis of sildenafil (B151) analogues, which can be adapted for this compound, is as follows:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common buffer is acetate (B1210297) or formate (B1220265) at a pH of around 3.0.[22]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

  • Column Temperature: Maintaining a constant temperature, often around 30°C, is recommended for reproducible results.[10]

  • Detection: UV detection is common, with a wavelength around 290 nm for sildenafil-like compounds.[10]

Visual Troubleshooting Guide

Troubleshooting_Poor_Peak_Shape start Observe Poor Peak Shape tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No tailing_cause1 Secondary Interactions (Silanols) tailing->tailing_cause1 Yes tailing_cause2 Sample Overload tailing->tailing_cause2 tailing_cause3 Column Contamination tailing->tailing_cause3 split Split Peak? fronting->split No fronting_cause1 Column Void / Collapse fronting->fronting_cause1 Yes fronting_cause2 Strong Sample Solvent fronting->fronting_cause2 fronting_cause3 Mass/Volume Overload fronting->fronting_cause3 good_peak Good Peak Shape split->good_peak No split_cause1 Blocked Frit / Channeling split->split_cause1 Yes split_cause2 Solvent Mismatch split->split_cause2 split_cause3 Co-elution split->split_cause3 tailing_sol1 Lower Mobile Phase pH Use End-capped Column tailing_cause1->tailing_sol1 tailing_sol1->good_peak tailing_sol2 Reduce Sample Concentration tailing_cause2->tailing_sol2 tailing_sol2->good_peak tailing_sol3 Flush or Replace Column tailing_cause3->tailing_sol3 tailing_sol3->good_peak fronting_sol1 Replace Column fronting_cause1->fronting_sol1 fronting_sol1->good_peak fronting_sol2 Match Solvent to Mobile Phase fronting_cause2->fronting_sol2 fronting_sol2->good_peak fronting_sol3 Reduce Injection Volume/ Concentration fronting_cause3->fronting_sol3 fronting_sol3->good_peak split_sol1 Backflush or Replace Column split_cause1->split_sol1 split_sol1->good_peak split_sol2 Dissolve Sample in Mobile Phase split_cause2->split_sol2 split_sol2->good_peak split_sol3 Optimize Separation Method split_cause3->split_sol3 split_sol3->good_peak

Caption: A troubleshooting workflow for diagnosing and resolving poor peak shape in chromatography.

References

Best practices for handling and storage of Hydroxythiohomosildenafil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Hydroxythiohomosildenafil is a research chemical and an analogue of sildenafil (B151). Specific handling, storage, and stability data for this compound are not extensively available in public literature. The following guidelines are based on best practices for handling similar chemical compounds, particularly sildenafil, and general laboratory safety protocols. Researchers should always perform their own risk assessments and consult relevant safety data sheets (SDS) for the specific product they are using.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on guidelines for the structurally similar compound sildenafil, this compound should be stored in a cool, dry, and dark place.[1] The ideal storage temperature is between 15°C and 25°C (59°F and 77°F).[1][2] It should be protected from direct sunlight and moisture to prevent degradation.[1] For long-term storage, keeping the compound at -20°C in a tightly sealed container is recommended, especially if it is dissolved in a solvent.[3]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: When handling this compound powder, it is essential to use appropriate personal protective equipment to avoid inhalation, ingestion, and skin/eye contact.[4][5][6] This includes:

  • A lab coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • If working with significant quantities of powder or in a poorly ventilated area, a respirator is recommended.[6]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the this compound solid in a suitable organic solvent. Based on data for sildenafil citrate (B86180), solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective.[3] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[3] Always use freshly prepared solutions for experiments whenever possible.

Q4: Is this compound stable in solution?

A4: While specific stability data for this compound is not available, studies on sildenafil indicate that it is stable in solution for extended periods when stored properly. For instance, sildenafil suspensions have been found to be physically and chemically stable for at least 90 days when stored at controlled room temperature.[7] However, for optimal results, it is best practice to use freshly prepared solutions or store stock solutions at -20°C for no longer than a few weeks.

Troubleshooting Guides

Issue: Poor Solubility of this compound
  • Problem: The compound is not dissolving in the chosen solvent.

  • Possible Causes & Solutions:

    • Incorrect Solvent: The polarity of the solvent may not be appropriate. Refer to the solubility data for sildenafil as a starting point (see Table 1). Consider using solvents like DMSO or DMF for initial stock solutions.[3]

    • Low Temperature: Solubility can be temperature-dependent. Gentle warming of the solution may aid dissolution. However, be cautious as excessive heat can cause degradation.

    • pH of Aqueous Solutions: The solubility of sildenafil is pH-dependent, with greater solubility in acidic conditions (e.g., pH 5 buffer system).[8] If you are preparing an aqueous solution, adjusting the pH might improve solubility.

    • Sonication: Using an ultrasonic bath can help to break down aggregates and improve the rate of dissolution.

Issue: Inconsistent Experimental Results
  • Problem: Variability in results between experiments.

  • Possible Causes & Solutions:

    • Compound Degradation: Improper storage may have led to the degradation of the compound. Ensure it is stored in a cool, dry, and dark place.[1] For solutions, aliquot and store at -20°C to minimize freeze-thaw cycles.

    • Inaccurate Pipetting: When working with potent compounds, small variations in concentration can have a significant impact. Ensure your pipettes are calibrated and use proper pipetting techniques.

    • Contamination: Cross-contamination from other reagents or improper handling can affect results. Always use clean labware and change gloves frequently.[9]

Data Presentation

Table 1: Solubility of Sildenafil Citrate in Various Solvents (for reference)

SolventSolubilityReference
Water~3.5 mg/mL[8][10]
pH 5 Buffer~2.04 mg/mL[8]
DMSO~14 mg/mL[3]
Dimethylformamide (DMF)~10 mg/mL[3]
Oleic Acid~7.63 mg/mL[11]

Note: This data is for sildenafil citrate and should be used as a general guide for this compound. Actual solubility may vary.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber vials

    • Vortex mixer

    • Pipettes and sterile tips

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound: ~520.68 g/mol )

    • Add the calculated volume of DMSO to the vial containing the powder.

    • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in amber vials or microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage & Disposal start Start: Receive Compound sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve prepare Prepare Working Solutions dissolve->prepare store Store Stock Solutions at -20°C dissolve->store treat Treat Cells/Samples prepare->treat incubate Incubate as per Protocol treat->incubate analyze Analyze Results incubate->analyze dispose Dispose of Waste According to Regulations analyze->dispose end End dispose->end troubleshooting_solubility Troubleshooting Solubility Issues start Compound not dissolving? solvent Is the solvent appropriate? start->solvent temp Have you tried gentle warming? solvent->temp Yes change_solvent Try a different solvent (e.g., DMSO, DMF) solvent->change_solvent No sonic Have you tried sonication? temp->sonic Yes apply_heat Gently warm the solution temp->apply_heat No ph Is it an aqueous solution? sonic->ph Yes apply_sonic Use an ultrasonic bath sonic->apply_sonic No adjust_ph Adjust the pH (if applicable) ph->adjust_ph Yes fail Consult further resources ph->fail No success Solubility achieved change_solvent->success apply_heat->success apply_sonic->success adjust_ph->success

References

Technical Support Center: Enhancing PDE5 Inhibition Assays for Hydroxythiohomosildenafil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the sensitivity and accuracy of phosphodiesterase 5 (PDE5) inhibition assays, with a specific focus on sildenafil (B151) analogs like Hydroxythiohomosildenafil.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for PDE5 inhibitors like this compound?

A1: this compound, like its parent compound sildenafil, functions as a competitive inhibitor of the phosphodiesterase type 5 (PDE5) enzyme.[1][2] The therapeutic effect is initiated by the release of nitric oxide (NO) during sexual stimulation, which activates guanylate cyclase to increase the production of cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] cGMP is a crucial second messenger that leads to smooth muscle relaxation and vasodilation.[1][3] PDE5 is the enzyme responsible for degrading cGMP.[1][5] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and an enhanced physiological response to NO.[1][3]

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Leads to GMP 5'-GMP (Inactive) PDE5->GMP Degrades Inhibitor This compound Inhibitor->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the point of PDE5 inhibition.

Q2: What are the most common assay formats for screening PDE5 inhibitors, and how do they compare?

A2: Several assay formats are available, each with distinct advantages and disadvantages. The choice often depends on the required throughput, sensitivity, and available equipment. Common types include Fluorescence Polarization (FP), Scintillation Proximity Assays (SPA), and colorimetric methods.[6] FP assays are homogeneous, well-suited for high-throughput screening (HTS), and measure the change in polarization of a fluorescently labeled cGMP substrate.[6][7] SPA is a highly sensitive radiolabeled assay where [³H]-cGMP hydrolysis is measured.[6][8] Colorimetric assays, such as the malachite green assay, are often multi-step but provide a simple, absorbance-based readout.[6][9]

Table 1: Comparison of Common PDE5 Assay Formats

Feature Fluorescence Polarization (FP) Scintillation Proximity Assay (SPA) Colorimetric (e.g., Malachite Green)
Principle Change in polarization of fluorescent cGMP Proximity-based detection of radiolabeled cGMP Detection of inorganic phosphate (B84403) (Pi)
Throughput High[6][7] Medium to High[10] Medium
Sensitivity High[11][12] Very High[10] Moderate[9]
Cost Moderate (probes can be expensive) High (radiolabels, beads, disposal) Low
Advantages Homogeneous (no-wash), non-radioactive, miniaturizable[7][13] Highly sensitive and reliable[10] Simple equipment, low cost

| Disadvantages | Potential for interference from fluorescent compounds[14] | Requires handling of radioactive materials, specialized equipment[4] | Lower sensitivity, potential for interference from colored compounds[14] |

Q3: How can I fundamentally improve the sensitivity of my PDE5 assay for this compound?

A3: Enhancing assay sensitivity involves optimizing several key parameters:

  • Substrate Concentration : The concentration of cGMP is critical. For competitive inhibition studies, using a cGMP concentration at or below the Michaelis-Menten constant (Km) will make the assay more sensitive to inhibitors.[15] At high substrate concentrations, a higher concentration of the inhibitor is required to compete effectively, which can mask the potency of the compound.

  • Enzyme Concentration : Use the lowest concentration of the PDE5 enzyme that still provides a robust and reproducible signal.[16] High enzyme concentrations can lead to rapid substrate depletion, pushing the reaction out of the linear range quickly and reducing the window to observe inhibition.[1]

  • Incubation Time : Optimize the incubation time to ensure the reaction remains within the linear range (typically 10-20% substrate turnover).[3] A longer incubation might be necessary for detecting weaker inhibitors, but it must be balanced against substrate depletion.

  • Buffer Composition : The pH, ionic strength, and specific components of the assay buffer can significantly impact enzyme activity.[17][18] For instance, Tris buffers are known to sometimes chelate metal ions, which could affect metalloenzymes.[19][20] It is crucial to empirically determine the optimal buffer system for your specific enzyme lot.[19]

  • Detergents : Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Brij-35) can help reduce non-specific binding of the test compound to the plate or enzyme, thereby improving data quality.[6][16]

Troubleshooting Guide

Q4: My IC50 values for this compound are inconsistent or differ from expected values. What are the potential causes?

A4: Discrepancies in IC50 values are common and can stem from multiple experimental variables.[6] The issue can be systematically diagnosed by evaluating reagent preparation, assay conditions, and data analysis. A logical troubleshooting workflow can help pinpoint the source of the variability.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_assay Assay Condition Checks cluster_data Data Analysis Checks Start Inconsistent IC50 Values CheckReagents Step 1: Verify Reagents Start->CheckReagents CheckAssay Step 2: Review Assay Conditions CheckReagents->CheckAssay Reagents OK Compound Compound Integrity? (Degradation, Solubility) CheckReagents->Compound Enzyme Enzyme Activity? (Fresh Aliquot, Known Inhibitor) CheckReagents->Enzyme Substrate Substrate Concentration? (Accurate Pipetting, Degradation) CheckReagents->Substrate CheckData Step 3: Examine Data & Analysis CheckAssay->CheckData Conditions OK DMSO Final DMSO % Too High? (Keep <1% and consistent) CheckAssay->DMSO Incubation Incubation Time/Temp? (Is reaction in linear range?) CheckAssay->Incubation Buffer Buffer pH/Composition? (Optimal for enzyme?) CheckAssay->Buffer Result Consistent IC50 Values CheckData->Result Analysis OK CurveFit Curve Fitting Model? (4-parameter logistic appropriate?) CheckData->CurveFit Outliers Data Points/Outliers? (Edge effects, pipetting errors?) CheckData->Outliers

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Q5: I am observing a very low signal or no enzyme activity in my assay. How can I fix this?

A5: A low or absent signal indicates a problem with the core enzymatic reaction or the detection system.

Table 2: Troubleshooting Low Signal or No Activity

Potential Cause Recommended Solution Citation
Inactive PDE5 Enzyme Verify enzyme activity using a fresh aliquot and a known potent inhibitor (e.g., sildenafil) as a positive control. Ensure proper storage conditions. [3][6]
Substrate Degradation Prepare fresh cGMP substrate solutions for each experiment. Verify correct storage of the stock solution. [6]
Incorrect Reagent Concentration Double-check the concentrations of all stock solutions (enzyme, substrate). Ensure accurate pipetting, especially for serial dilutions. [3]
Suboptimal Buffer Conditions Ensure the buffer pH, ionic strength, and necessary cofactors (e.g., MgCl₂) are optimal for PDE5 activity. [1]
Short Incubation Time The reaction may not have proceeded long enough. Increase the incubation time while ensuring the reaction stays in the linear phase. [3]

| Incorrect Reader Settings | For fluorescence or luminescence assays, confirm that the correct excitation/emission wavelengths and gain settings are being used. |[6] |

Q6: My assay is showing a high background signal, which reduces my assay window. What are the common causes and solutions?

A6: High background can mask the true signal from the enzymatic reaction, making it difficult to accurately determine inhibitor potency.

Table 3: Troubleshooting High Background Signal

Potential Cause Recommended Solution Citation
Autofluorescence of Test Compound Measure the fluorescence of this compound alone in the assay buffer at the assay's wavelengths. If it is fluorescent, consider a different assay format (e.g., colorimetric or SPA). [6][14]
Contaminated Reagents Use high-purity water and reagents. Filter-sterilize buffers if particulate contamination is suspected. Prepare fresh reagents. [3][6]
Non-specific Binding In FP or SPA assays, non-specific binding of the probe or compound can be an issue. Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) can mitigate this. [6]
Light Scatter from Precipitated Compound If this compound has poor solubility, it can precipitate and cause light scattering. Check compound solubility in the final assay buffer and reduce the concentration if necessary. [14]

| Secondary Antibody Cross-Reactivity (ELISA formats) | If using an ELISA-based format, include a control without the primary antibody to check for non-specific binding of the secondary antibody. |[3] |

Q7: Is it possible that this compound itself is interfering with the assay chemistry or detection?

A7: Yes, this is a critical consideration in drug discovery known as assay interference.[14] Compounds can interfere in numerous ways, leading to false-positive or false-negative results. These are sometimes referred to as Pan-Assay Interference Compounds (PAINS).[14][21]

  • Spectroscopic Interference : As mentioned, the compound may be fluorescent or colored, directly interfering with optical detection methods.[14]

  • Reactivity : Some chemical motifs can react non-specifically with enzyme residues (especially cysteines) or other assay components.[22][23]

  • Chelation : If the compound chelates metal ions, it could inhibit metalloenzymes or interfere with assay components that require them.[19][21]

To rule out interference, run control experiments:

  • Compound-Only Control : Add this compound to the assay buffer without the enzyme to check for intrinsic signal.

  • Counter-Screen : Test the compound in an unrelated assay to check for promiscuous activity.[14]

  • Orthogonal Assay : Confirm the inhibitory activity using a different assay format that relies on a different detection principle (e.g., confirm FP results with an LC-MS-based assay).[3]

Detailed Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) PDE5 Inhibition Assay

This protocol is a homogeneous "mix-and-read" assay suitable for HTS. It measures the competition between the test inhibitor and a fluorescently labeled cGMP tracer for binding to the PDE5 enzyme.

Objective: To determine the IC50 value of this compound by measuring its ability to inhibit PDE5-mediated cleavage of a fluorescent cGMP substrate.

Materials:

  • Recombinant Human PDE5A1 Enzyme

  • Fluorescein-labeled cGMP (FAM-cGMP)

  • Phosphate-binding beads/nanoparticles[24]

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA

  • Test Compound: this compound dissolved in 100% DMSO

  • Positive Control: Sildenafil

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Compound Plating : Prepare a serial dilution of this compound in DMSO. Dilute these stocks into Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept consistent and low (e.g., <1%).

  • Dispensing : Add 5 µL of the diluted test compounds, controls (positive control, no inhibitor), or vehicle (DMSO in buffer) to the wells of the 384-well plate.

  • Enzyme Addition : Dilute the PDE5 enzyme in cold Assay Buffer to the pre-optimized concentration. Add 5 µL of the diluted enzyme to all wells except the "no enzyme" control wells.

  • Pre-incubation : Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Prepare the FAM-cGMP substrate in Assay Buffer. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.

  • Reaction Incubation : Incubate the plate for 60 minutes at room temperature, protected from light. The optimal time should be determined to keep the reaction in the linear range.[3]

  • Reaction Termination & Detection : Stop the reaction by adding 10 µL of the phosphate-binding bead solution. These beads bind to the hydrolyzed fluorescent product, causing a change in fluorescence polarization.[24]

  • Measurement : Read the plate on a microplate reader equipped for FP, using the appropriate excitation and emission filters for fluorescein.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Colorimetric (Malachite Green) PDE5 Inhibition Assay

This protocol involves a two-step enzymatic reaction to quantify PDE5 activity by measuring the release of inorganic phosphate (Pi).[9]

Objective: To determine the IC50 of this compound by colorimetric detection of phosphate produced from cGMP hydrolysis.

Materials:

  • Recombinant Human PDE5A1 Enzyme

  • Calf Intestinal Alkaline Phosphatase (CIAP)[9]

  • Substrate: cGMP

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂[9]

  • Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizer like polyvinyl alcohol)

  • Phosphate Standard (e.g., KH₂PO₄) for standard curve

  • Clear, flat-bottom 96-well plates

Methodology:

  • Phosphate Standard Curve : Prepare a serial dilution of the phosphate standard (e.g., 0 to 20 µM) in Assay Buffer.[9] Add the Malachite Green Reagent, incubate, and read the absorbance at ~630 nm to generate a standard curve.

  • Compound Plating : Prepare and plate serial dilutions of this compound in a 96-well plate as described in the FP assay protocol.

  • Enzyme/Substrate Mix : Prepare a reaction mixture containing Assay Buffer, cGMP substrate, and CIAP.

  • Reaction Initiation : Initiate the reaction by adding a pre-optimized amount of PDE5 enzyme to the wells containing the test compound.

  • Reaction Incubation : Incubate the plate at 37°C for 30-60 minutes.[9] During this time, PDE5 converts cGMP to GMP, and CIAP subsequently converts GMP to guanosine and inorganic phosphate (Pi).

  • Reaction Termination & Color Development : Stop the reaction by adding the acidic Malachite Green Reagent. This reagent will react with the free Pi generated to produce a green color.

  • Measurement : After a brief incubation for color development, measure the absorbance of each well at ~630 nm using a microplate reader.

  • Data Analysis : Convert absorbance values to phosphate concentration using the standard curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression.

References

Validation & Comparative

A Comparative Guide to the Analytical Differentiation of Hydroxythiohomosildenafil and Thiohomosildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The illicit adulteration of herbal supplements with synthetic phosphodiesterase type 5 (PDE-5) inhibitors and their analogues poses a significant public health risk. Among these analogues, Hydroxythiohomosildenafil and Thiohomosildenafil (B29216) are frequently encountered. Their structural similarity necessitates robust analytical methods for accurate identification and differentiation. This guide provides a comparative overview of the key analytical techniques and experimental data for distinguishing between these two compounds.

Structural Differences

The primary structural difference between this compound and Thiohomosildenafil lies in the substituent on the piperazine (B1678402) nitrogen. This compound contains a hydroxyethyl (B10761427) group, whereas Thiohomosildenafil has an ethyl group. This seemingly minor difference results in distinct analytical signatures, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors are the cornerstones for the separation and initial identification of sildenafil (B151) analogues.[1][2]

Key Chromatographic Parameters:

ParameterThiohomosildenafilThis compoundReference
Typical Column C18 reversed-phaseC18 reversed-phase[2][3]
Mobile Phase Gradient elution with acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) bufferGradient elution with acetonitrile and ammonium formate buffer[2]
Detection (UV) ~230-290 nm~230-290 nm[1][4][5]

While chromatographic retention times can vary based on the specific method, the polarity difference introduced by the hydroxyl group in this compound may lead to earlier elution times compared to Thiohomosildenafil under reversed-phase conditions.

Mass Spectrometry Analysis

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for the definitive identification and differentiation of this compound and Thiohomosildenafil.[6][7] The fragmentation patterns provide a unique fingerprint for each molecule.

Comparative Mass Spectrometry Data:

ParameterThiohomosildenafilThis compoundReference
Molecular Formula C24H34N6O2S2C24H34N6O3S2[8][9]
[M+H]+ (m/z) 503.2519.22[6][8]
Key Fragment Ions (m/z) 355, 113, 99299, 271[6][8]

Thiohomosildenafil and its isomer thiomethisosildenafil can be distinguished by the relative intensities of their product ions; for thiohomosildenafil, the m/z 99 and m/z 113 peaks are less intense, while the m/z 72 peak is more intense.[6] A key fragment at m/z 355, resulting from an alkyl transfer to the sulfur atom, is characteristic of thiohomosildenafil.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural elucidation and is invaluable for the definitive differentiation of isomers.[7][10] The chemical shifts of protons, particularly those on the piperazine ring and the N-alkyl substituent, are highly informative.

Comparative ¹H NMR Data (indicative shifts in ppm):

Proton AssignmentThiohomosildenafilThis compoundReference
Piperazine Protons Distinct shiftsDistinct shifts, influenced by the adjacent hydroxyl group[10]
N-CH₂-CH₃ ~1.0 (t), ~2.4 (q)-[11]
N-CH₂-CH₂-OH -~2.83 (t), ~3.72 (t)[8]

The presence of signals corresponding to a hydroxyethyl group (two triplets) in the ¹H NMR spectrum is a clear marker for this compound.[8]

Experimental Protocols

HPLC-UV Analysis

This protocol provides a general framework for the separation of sildenafil analogues.

Methodology:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase A: 0.2% (v/v) aqueous Triethylamine, pH adjusted to 5.5.[4]

  • Mobile Phase B: Acetonitrile and Mobile Phase A (80:20 v/v).[4]

  • Gradient: A linear gradient can be optimized, for instance: 0-25 min, 30-50% B; 25-30 min, hold at 50% B; 30-40 min, 50-70% B; 40-55 min, hold at 70% B; 55-60 min, return to 30% B.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 45°C.[4]

  • Detection: UV at 225 nm.[4]

  • Injection Volume: 10 µL.[4]

LC-MS/MS Analysis

This protocol is designed for the sensitive detection and identification of the target compounds.

Methodology:

  • Chromatography: UHPLC system with a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 5 mM ammonium formate (pH 6.3).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution: A suitable gradient to separate the compounds of interest.[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization: Electrospray Ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dietary Supplement Extraction Extraction with Methanol Sample->Extraction Filtration Filtration (0.2 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Identification Identification by Retention Time Chromatogram->Identification Quantification Quantification Identification->Quantification

Caption: High-level workflow for HPLC analysis of sildenafil analogues.

MS_Differentiation cluster_isomers Target Analytes cluster_ms Mass Spectrometry cluster_fragments Characteristic Fragments Thiohomo Thiohomosildenafil [M+H]+ = 503.2 ESI Electrospray Ionization Thiohomo->ESI Hydroxythiohomo This compound [M+H]+ = 519.2 Hydroxythiohomo->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Frag_Thio m/z 355, 113, 99 MS2->Frag_Thio from Thiohomosildenafil Frag_Hydroxy m/z 299, 271 MS2->Frag_Hydroxy from this compound

Caption: Logical workflow for differentiation by tandem mass spectrometry.

References

Comparative Analysis of Hydroxythiohomosildenafil and Other Phosphodiesterase 5 (PDE5) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals.

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction and are also utilized in treating pulmonary arterial hypertension. These drugs exert their therapeutic effects by selectively inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. This inhibition leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation. While several PDE5 inhibitors, such as sildenafil (B151), tadalafil, vardenafil, and avanafil (B1665834), have been extensively studied and are clinically approved, numerous analogues continue to emerge.

One such analogue is Hydroxythiohomosildenafil, which has been identified as an adulterant in herbal dietary supplements marketed for sexual enhancement.[1][2] It is a structural analogue of sildenafil, characterized by the substitution of the carbonyl oxygen with a sulfur atom in the pyrazolopyrimidine moiety and the presence of a hydroxyethyl (B10761427) group instead of a methyl group on the piperazine (B1678402) ring.[2][3] Despite its detection, a significant gap exists in the scientific literature regarding its pharmacological properties. As of the latest available data, comprehensive experimental studies detailing its in vitro potency (IC50), selectivity against other PDE isoforms, and pharmacokinetic profile are not publicly available.

This guide provides a comparative overview of this compound and other well-characterized PDE5 inhibitors. Due to the lack of quantitative data for this compound, this document will primarily focus on the established profiles of sildenafil, tadalafil, vardenafil, and avanafil, while clearly indicating the data lacuna for this compound. The aim is to offer a valuable resource for researchers by presenting available data in a structured format, detailing relevant experimental methodologies, and visualizing key pathways and workflows.

Mechanism of Action: The cGMP Signaling Pathway

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases the levels of cGMP. This second messenger, cGMP, leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and an erection. PDE5 is the predominant enzyme in the corpus cavernosum that degrades cGMP. By inhibiting PDE5, these drugs prevent the breakdown of cGMP, thereby enhancing the erectile response to sexual stimulation.

cGMP_Signaling_Pathway cluster_0 Sexual Stimulation cluster_1 Smooth Muscle Cell Nitric Oxide (NO) Release Nitric Oxide (NO) Release Guanylate Cyclase (sGC) Guanylate Cyclase (sGC) Nitric Oxide (NO) Release->Guanylate Cyclase (sGC) Activates cGMP cGMP Guanylate Cyclase (sGC)->cGMP GTP PKG Activation PKG Activation cGMP->PKG Activation Activates cGMP->5'-GMP Hydrolysis Smooth Muscle Relaxation Smooth Muscle Relaxation PKG Activation->Smooth Muscle Relaxation Leads to Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection Causes PDE5 PDE5 PDE5_Inhibitors PDE5 Inhibitors (e.g., Sildenafil) PDE5_Inhibitors->PDE5 Inhibits

cGMP signaling pathway and PDE5 inhibition.

Data Presentation: Comparative Performance of PDE5 Inhibitors

The following tables summarize the available quantitative data for well-characterized PDE5 inhibitors. Data for this compound is not included due to its unavailability in the public domain.

Table 1: In Vitro Potency (IC50) Against PDE5

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundPDE5 IC50 (nM)Reference(s)
This compound Data Not Available-
Sildenafil3.5 - 5.22[4][5]
Tadalafil1.8 - 5[5][6]
Vardenafil0.7[5][7]
Avanafil5.2[5][8]
Table 2: In Vitro Selectivity Profile (IC50 in nM)

Selectivity is crucial for minimizing off-target effects. The table below shows the IC50 values for various PDE isoforms. Higher IC50 values for other PDEs relative to PDE5 indicate greater selectivity.

CompoundPDE1PDE2PDE3PDE4PDE5PDE6PDE11Reference(s)
This compound N/AN/AN/AN/AN/AN/AN/A-
Sildenafil>280>10000>10000>100003.535>1000[4][7]
Tadalafil>10000>10000>10000>100005>510025[9][10]
Vardenafil180>1000>1000>10000.711>10000[7][11]
Avanafil>50000>100000>100000>1000005.2630>100000[12]

N/A: Data Not Available

Table 3: Pharmacokinetic Profiles

Pharmacokinetic parameters determine the onset and duration of action of a drug.

ParameterThis compoundSildenafilTadalafilVardenafilAvanafilReference(s)
Tmax (hours) N/A~1~2~10.5 - 0.75[13][14]
t1/2 (hours) N/A3 - 5~17.54 - 53 - 5[13]
Bioavailability (%) N/A~41N/A~15N/A[3]
Protein Binding (%) N/A~96N/AN/AN/A
Effect of High-Fat Meal N/AReduced absorptionNo significant effectReduced absorptionReduced absorption[13]

N/A: Data Not Available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used in the evaluation of PDE5 inhibitors.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This high-throughput assay measures the inhibition of PDE5 activity by quantifying the change in fluorescence polarization of a fluorescently labeled cGMP substrate.

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (this compound, other inhibitors) dissolved in DMSO

  • Positive control (e.g., Sildenafil)

  • Binding agent (specific to the fluorescent product)

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO. Further dilute in PDE Assay Buffer to the desired final concentrations.

  • Assay Reaction:

    • Add 5 µL of the diluted compound or control to the wells of the microplate.

    • Add 10 µL of diluted PDE5 enzyme solution to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the FAM-cGMP substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of the binding agent.

  • Measurement: Incubate for an additional 30 minutes at room temperature, then measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm, emission at 535 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Experimental_Workflow cluster_workflow In Vitro PDE5 Inhibition Assay Workflow A Compound & Enzyme Preparation B Plate Dispensing: Compounds & Enzyme A->B C Pre-incubation (15 min, RT) B->C D Substrate Addition (FAM-cGMP) C->D E Enzymatic Reaction (60 min, 37°C) D->E F Reaction Termination (Binding Agent) E->F G Fluorescence Polarization Reading F->G H Data Analysis (IC50 Determination) G->H

Workflow for in vitro PDE5 inhibition assay.
Selectivity Profiling

To determine the selectivity of an inhibitor, the in vitro inhibition assay described above is performed against a panel of different PDE isoforms (PDE1-11). The IC50 values obtained for each isoform are then compared to the IC50 value for PDE5.

Logical Structure of a Comparative Study

A comprehensive comparative study of novel PDE5 inhibitors should follow a structured approach, from initial in vitro characterization to in vivo efficacy and safety assessments.

Comparative_Study_Logic cluster_study Comparative Study Framework cluster_A In Vitro cluster_B In Vivo cluster_C Pharmacokinetics A In Vitro Characterization B In Vivo Efficacy Studies A->B C Pharmacokinetic Profiling A->C D Safety & Toxicology Assessment B->D C->D E Comparative Analysis & Conclusion D->E A1 PDE5 Potency (IC50) A2 PDE Isoform Selectivity A3 Mechanism of Inhibition (Kinetics) B1 Erectile Function Models B2 Dose-Response Relationship C1 Absorption, Distribution C2 Metabolism, Excretion C3 Bioavailability

Logical flow of a comparative drug study.

Conclusion

While this compound has been identified as a sildenafil analogue, the lack of publicly available experimental data on its potency, selectivity, and pharmacokinetics prevents a direct and meaningful comparison with established PDE5 inhibitors. The data and protocols presented for sildenafil, tadalafil, vardenafil, and avanafil provide a solid framework for the evaluation of new chemical entities in this class. Future research focused on the in vitro and in vivo characterization of this compound is necessary to understand its pharmacological profile and potential clinical implications. Researchers in the field are encouraged to utilize the outlined experimental procedures to fill this critical knowledge gap.

References

A Comparative Guide to Analytical Methods for the Quantification of Hydroxythiohomosildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of hydroxythiohomosildenafil, a known analogue of sildenafil (B151). The validation of such analytical methods is critical for ensuring the safety and efficacy of pharmaceutical products and for monitoring illegal adulteration in dietary supplements. This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, providing detailed experimental protocols and performance data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Method Comparison

The table below summarizes the performance characteristics of two common analytical methods for the quantification of this compound. The LC-MS/MS method generally offers superior sensitivity and selectivity, making it ideal for trace-level detection, while the HPLC-UV method can be a cost-effective alternative for routine analysis where lower sensitivity is acceptable.

Table 1: Comparison of Validated Analytical Methods for this compound Quantification

Validation ParameterMethod A: LC-MS/MSMethod B: HPLC-UVICH Q2(R1) Acceptance Criteria
Specificity No interference from matrix components or other sildenafil analogues observed. Peak purity confirmed by mass spectral data.Potential for co-elution with structurally similar compounds. Peak purity confirmation is less definitive.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) >0.998>0.995A linear relationship should be demonstrated across the analytical range, with a correlation coefficient (r²) close to 1.
Range 1 - 500 ng/mL50 - 5000 ng/mLThe range should be suitable for the intended application (e.g., impurity testing, assay).
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically 98.0% to 102.0% for assay of a drug substance.[4]
Precision (% RSD) Repeatability: < 2.0%, Intermediate Precision: < 3.0%Repeatability: < 2.5%, Intermediate Precision: < 4.0%Relative Standard Deviation (RSD) should be within acceptable limits for the intended application.
Limit of Detection (LOD) 0.3 ng/mL15 ng/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 1 ng/mL[5]50 ng/mL[5]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Method performance is stable under minor variations in mobile phase composition, flow rate, and column temperature.More susceptible to variations in mobile phase pH and composition.The reliability of an analytical procedure with respect to deliberate variations in method parameters.

Experimental Protocols

Method A: Validated LC-MS/MS Method

This method is designed for the highly sensitive and selective quantification of this compound in various matrices, including herbal supplements and biological samples.

1. Sample Preparation:

  • Solid Samples (e.g., tablets, capsules): Weigh and finely powder the sample. Extract a known amount with methanol (B129727) or acetonitrile (B52724), sonicate for 15 minutes, and centrifuge. Dilute the supernatant to the desired concentration with the mobile phase.

  • Liquid Samples: Dilute the sample with a 1:1 mixture of acetonitrile and water and filter through a 0.22 µm syringe filter before injection.[6]

2. Chromatographic Conditions:

  • Instrument: LC system coupled with a triple quadrupole mass spectrometer.[6]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[6]

  • Mobile Phase: A gradient elution using:

  • Flow Rate: 0.2 mL/min.[6]

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

  • Multiple Reaction Monitoring (MRM) Transitions: For this compound, the transition m/z 505/487 is typically monitored.[6]

  • Source Parameters: Optimized for maximum signal intensity of the analyte.

4. Validation Procedure:

  • Specificity: Analyze blank matrix samples and samples spiked with potential interfering substances (e.g., other sildenafil analogues) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of calibration standards over the desired concentration range (e.g., 1-500 ng/mL) and perform a linear regression analysis of the peak area versus concentration.

  • Accuracy: Analyze samples spiked with known concentrations of the analyte at three levels (low, medium, high) and calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5°C) and assess the impact on the results.

Method B: HPLC-UV Method

This method is suitable for the routine quantification of this compound in samples where high sensitivity is not a primary requirement.

1. Sample Preparation:

  • Follow the same procedure as described for the LC-MS/MS method, ensuring final concentrations are within the linear range of the UV detector.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 20 µL.

  • Detection Wavelength: Approximately 290 nm.[9]

3. Validation Procedure:

  • The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, robustness) are assessed using the same principles as for the LC-MS/MS method, with peak area determined by UV absorbance.

Visualizations

The following diagrams illustrate the workflow for analytical method validation and the hierarchical relationship of the validation parameters according to ICH guidelines.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Application P1 Sample Preparation P2 Chromatographic Separation P1->P2 P3 Detection P2->P3 V1 Specificity P3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Analysis V6->A1 Validated Method A2 Data Reporting A1->A2

Caption: Experimental workflow for analytical method validation.

G cluster_primary cluster_secondary cluster_tertiary Validation Method Validation (ICH Q2) Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Precision->Accuracy Linearity->Range LOD->LOQ

Caption: Logical relationships of analytical method validation parameters.

References

Unveiling the Potency of PDE5 Inhibitors: A Comparative Analysis of Hydroxythiohomosildenafil and Vardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative in vitro potency of phosphodiesterase type 5 (PDE5) inhibitors is crucial for the development of novel therapeutics for erectile dysfunction and other conditions. This guide provides a detailed comparison of Hydroxythiohomosildenafil, a lesser-known analog of sildenafil (B151), and Vardenafil, a well-established PDE5 inhibitor.

While both compounds are recognized as inhibitors of PDE5, a key enzyme in the cGMP signaling pathway, a direct quantitative comparison of their in vitro potency has been challenging due to the limited publicly available data for this compound.[1] However, by examining the known potency of Vardenafil and understanding the structural similarities of this compound to sildenafil, we can infer a qualitative comparison and highlight the need for further research.

In Vitro Potency: A Look at the Numbers

The in vitro potency of a PDE5 inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PDE5 enzyme's activity. A lower IC50 value indicates a higher potency.

Vardenafil is known to be a highly potent PDE5 inhibitor. Studies have consistently reported its IC50 value to be in the low nanomolar range. For instance, some research indicates an IC50 of approximately 0.7 nM for Vardenafil against PDE5.

For a clearer perspective, the table below summarizes the available in vitro potency data for Vardenafil and Sildenafil, the parent compound of this compound.

CompoundTarget EnzymeIC50 (nM)
Vardenafil PDE5~0.7
Sildenafil PDE5~3.5[2]
This compound PDE5Not Publicly Available[1]

Mechanism of Action: The cGMP Signaling Pathway

Both this compound and Vardenafil exert their effects by inhibiting the PDE5 enzyme. This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that plays a crucial role in smooth muscle relaxation and vasodilation.

During sexual stimulation, the release of nitric oxide (NO) in the corpus cavernosum of the penis activates guanylate cyclase. This enzyme, in turn, converts guanosine triphosphate (GTP) into cGMP. The accumulation of cGMP leads to the relaxation of the smooth muscle of the corpus cavernosum, allowing for increased blood flow and resulting in an erection.

By inhibiting PDE5, both this compound and Vardenafil prevent the breakdown of cGMP, thereby prolonging its signaling effects and enhancing the erectile response.

PDE5_Inhibition_Pathway Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase (Active) Guanylate Cyclase (Active) Nitric Oxide (NO) Release->Guanylate Cyclase (Active) cGMP cGMP Guanylate Cyclase (Active)->cGMP GTP GTP GTP->Guanylate Cyclase (Active) converts Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 degraded by Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection GMP (Inactive) GMP (Inactive) PDE5->GMP (Inactive) Inhibitors This compound Vardenafil Inhibitors->PDE5 inhibit

Figure 1: Signaling pathway of PDE5 inhibition.

Experimental Protocols: In Vitro PDE5 Inhibition Assay

To determine the in vitro potency (IC50) of compounds like this compound and Vardenafil, a phosphodiesterase inhibition assay is employed. The following is a generalized protocol for such an assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • Cyclic guanosine monophosphate (cGMP) as the substrate

  • Test compounds (this compound, Vardenafil) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Detection reagents (e.g., a fluorescent tracer or radioactive-labeled cGMP)

  • Microplates

  • Plate reader (fluorescence or scintillation counter)

Methodology:

  • Compound Preparation: A serial dilution of the test compounds is prepared to obtain a range of concentrations.

  • Assay Reaction: The reaction is set up in a microplate containing the assay buffer, PDE5 enzyme, and the test compound at various concentrations.

  • Initiation: The reaction is initiated by adding the cGMP substrate.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

  • Termination and Detection: The reaction is stopped, and the amount of remaining cGMP or the product (GMP) is quantified using a suitable detection method.

  • Data Analysis: The percentage of PDE5 inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilution Prepare Serial Dilutions of Test Compounds Reaction Setup Set up reaction in microplate: Buffer + PDE5 + Compound Serial Dilution->Reaction Setup Initiation Initiate reaction by adding cGMP Reaction Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination & Detection Stop reaction and detect remaining cGMP/product Incubation->Termination & Detection Data Analysis Calculate % Inhibition Termination & Detection->Data Analysis IC50 Determination Determine IC50 value Data Analysis->IC50 Determination

Figure 2: Experimental workflow for a PDE5 inhibition assay.

Conclusion

Vardenafil stands out as a highly potent PDE5 inhibitor with a well-documented low nanomolar IC50 value. While this compound is confirmed as a sildenafil analog and a PDE5 inhibitor, the absence of publicly available in vitro potency data prevents a direct quantitative comparison. Based on its structural similarity to sildenafil, it is reasonable to hypothesize that its potency is within a comparable range.

This guide underscores the importance of standardized in vitro assays for characterizing and comparing the potency of new chemical entities. Further research to determine the IC50 of this compound is warranted to fully elucidate its pharmacological profile and potential as a therapeutic agent. For researchers in drug discovery, the provided experimental framework offers a robust starting point for such investigations.

References

Selectivity Profile of Phosphodiesterase 5 (PDE5) Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cGMP Signaling Pathway and the Role of PDE Isoforms

The therapeutic effect of PDE5 inhibitors is mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In response to sexual stimulation, nitric oxide is released, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP from guanosine-5'-triphosphate (GTP)[1]. Elevated cGMP levels lead to the activation of downstream targets that result in smooth muscle relaxation, increased blood flow, and penile erection[1]. PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP[1][2]. By inhibiting PDE5, these drugs prevent the degradation of cGMP, thereby prolonging its vasodilatory effects[3].

The human genome contains 11 families of phosphodiesterases (PDE1-PDE11), which differ in their substrate specificity (cAMP, cGMP, or both), tissue distribution, and regulatory properties[4]. Cross-reactivity with these other PDE isoforms can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE11, present in skeletal muscle and other tissues, has been associated with myalgia[5][6][7]. Therefore, a high degree of selectivity for PDE5 is a crucial characteristic of a safe and effective PDE5 inhibitor.

cGMP Signaling Pathway in Smooth Muscle Cells cluster_stimulation Stimulation cluster_cell Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO triggers release of sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation 5GMP 5'-GMP PDE5->5GMP Inhibitor PDE5 Inhibitor (e.g., Sildenafil) Inhibitor->PDE5 inhibits Workflow for PDE Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Enzyme Prepare PDE Isoform (e.g., PDE5) Mix Mix Enzyme and Inhibitor in Assay Plate Prepare_Enzyme->Mix Prepare_Inhibitor Prepare Serial Dilutions of Test Compound Prepare_Inhibitor->Mix Prepare_Substrate Prepare Substrate (e.g., cGMP) Add_Substrate Add Substrate to Initiate Reaction Prepare_Substrate->Add_Substrate Incubate_1 Pre-incubate Mix->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Measure_Signal Measure Product/Substrate (e.g., Fluorescence) Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition vs. Control Measure_Signal->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

A Head-to-Head Comparison of Hydroxythiohomosildenafil and Tadalafil Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of Hydroxythiohomosildenafil and tadalafil (B1681874) analogs, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.

This compound, an analogue of sildenafil (B151), and various analogs of tadalafil represent a continued interest in the development of potent and selective phosphodiesterase type 5 (PDE5) inhibitors. While tadalafil is a well-characterized compound with extensive clinical data, this compound is primarily identified as an undeclared ingredient in herbal supplements, with limited publicly available scientific data. This guide aims to provide a comprehensive comparison based on available information, utilizing sildenafil as a proxy for this compound where necessary due to data scarcity, and incorporating data on specific tadalafil analogs to illustrate the chemical space and structure-activity relationships.

Mechanism of Action: The cGMP Signaling Pathway

Both this compound (as a sildenafil analog) and tadalafil analogs exert their pharmacological effects by inhibiting PDE5. This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature. Sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP. The accumulation of cGMP results in smooth muscle relaxation, vasodilation, and increased blood flow, leading to penile erection. By inhibiting PDE5, these compounds enhance the NO/cGMP signaling pathway.[1][2]

Below is a diagram illustrating the cGMP signaling pathway and the site of action for PDE5 inhibitors.

cGMP_Signaling_Pathway Sexual Stimulation Sexual Stimulation Nerve Terminals Nerve Terminals Sexual Stimulation->Nerve Terminals Endothelial Cells Endothelial Cells Sexual Stimulation->Endothelial Cells Nitric Oxide (NO) Nitric Oxide (NO) Nerve Terminals->Nitric Oxide (NO) Endothelial Cells->Nitric Oxide (NO) Guanylate Cyclase (sGC) Guanylate Cyclase (sGC) Nitric Oxide (NO)->Guanylate Cyclase (sGC) activates cGMP cGMP Guanylate Cyclase (sGC)->cGMP GTP GTP GTP->Guanylate Cyclase (sGC) Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 degraded by Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection GMP (inactive) GMP (inactive) PDE5->GMP (inactive) PDE5_Inhibitors This compound Tadalafil Analogs PDE5_Inhibitors->PDE5 inhibit In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial Dilutions Prepare serial dilutions of test compounds Dispense Dispense compounds and reagent mix into 384-well plate Serial Dilutions->Dispense Reagent Mix Prepare reagent mix: PDE5 enzyme, FAM-cGMP Reagent Mix->Dispense Incubate Incubate at room temperature (e.g., 60 min) Dispense->Incubate Read Plate Read fluorescence polarization Incubate->Read Plate Calculate IC50 Plot dose-response curve and calculate IC50 Read Plate->Calculate IC50

References

A Guide to Establishing the Relative Response Factor of Hydroxythiohomosildenafil in Mass Spectrometry for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing the relative response factor (RRF) of Hydroxythiohomosildenafil, a known analogue of sildenafil (B151), using mass spectrometry (MS). Accurate quantification of such analogues is critical in quality control and safety assessment of pharmaceutical products and dietary supplements. This document outlines a detailed experimental protocol, presents data in a structured format, and offers visual workflows to ensure precise and reproducible results.

Comparison of Quantification Approaches

In the analysis of active pharmaceutical ingredients (APIs) and related substances, assuming a relative response factor (RRF) of 1.0 for an impurity in the absence of its reference standard is a common practice for preliminary assessments. However, this assumption can lead to significant quantification errors, as the ionization efficiency and detector response of an analogue can differ substantially from the parent compound. Establishing a scientifically sound RRF through experimentation is paramount for accurate reporting of impurity levels.

This guide details the experimental determination of the RRF for this compound against a sildenafil reference standard using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Determination of RRF for this compound

This protocol outlines the steps to determine the RRF of this compound relative to a sildenafil standard.

1. Materials and Reagents:

  • This compound isolate (purity to be determined)

  • Sildenafil reference standard (certified purity)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Volumetric flasks and pipettes

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

3. Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of sildenafil and this compound.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Determine the optimal precursor-to-product ion transitions for both sildenafil and this compound by infusing standard solutions of each compound.

    • Sildenafil Example Transition: m/z 475.3 → 100.1[1]

    • This compound Transition: To be determined based on its molecular weight and fragmentation pattern.[2][3]

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Standard Preparation:

  • Prepare individual stock solutions of sildenafil and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of calibration standards containing both sildenafil and this compound at identical concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

6. Data Acquisition and Analysis:

  • Inject the calibration standards into the LC-MS/MS system and acquire the data in MRM mode.

  • Integrate the peak areas for both sildenafil and this compound at each concentration level.

  • Plot the peak area versus concentration for each compound to generate calibration curves.

  • Determine the slope of the linear regression line for both sildenafil and this compound.

7. RRF Calculation: The Relative Response Factor (RRF) is calculated as the ratio of the slopes of the calibration curves.[4][5]

RRF = (Slope of this compound) / (Slope of Sildenafil)

Data Presentation

The following tables should be used to record and present the experimental data for the determination of the RRF.

Table 1: Calibration Standard Concentrations

Concentration LevelSildenafil (ng/mL)This compound (ng/mL)
111
255
31010
45050
5100100

Table 2: Peak Areas and Linearity Data

Concentration (ng/mL)Sildenafil Peak AreaThis compound Peak Area
1
5
10
50
100
Slope

Table 3: Calculated Relative Response Factor

AnalyteSlopeRRF
Sildenafil1.00 (by definition)
This compound

Visualizations

Experimental Workflow for RRF Determination

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Calculation stock_sild Sildenafil Stock (1 mg/mL) cal_standards Prepare Mixed Calibration Standards (Equal Concentrations) stock_sild->cal_standards stock_hydroxy This compound Stock (1 mg/mL) stock_hydroxy->cal_standards lc_ms Inject Standards into LC-MS/MS cal_standards->lc_ms mrm Acquire Data in MRM Mode lc_ms->mrm integrate Integrate Peak Areas mrm->integrate curves Generate Calibration Curves (Area vs. Concentration) integrate->curves slopes Determine Slopes of Linear Regression curves->slopes rrf Calculate RRF (Slope_hydroxy / Slope_sild) slopes->rrf G cluster_pathway NO/cGMP Signaling Pathway cluster_inhibition Inhibition by Sildenafil Analogues NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP Sildenafil_Analogue This compound (Sildenafil Analogue) Sildenafil_Analogue->PDE5 inhibits

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of Hydroxythiohomosildenafil Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of undeclared synthetic compounds in herbal supplements and other products is a critical challenge. Hydroxythiohomosildenafil, a sildenafil (B151) analogue, is one such compound that requires robust and reliable analytical methods for its identification and quantification. This guide provides a comparative overview of the primary methods used for its detection, supported by available validation data from various studies. The aim is to offer an objective resource for laboratories to assess and select the most appropriate analytical strategies.

The clandestine inclusion of synthetic phosphodiesterase type 5 (PDE-5) inhibitors, such as this compound, in products marketed as natural remedies for erectile dysfunction poses a significant public health risk. To combat this, various analytical techniques have been developed and validated for the screening and confirmation of these illicit substances. The most prominent and effective methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

While a formal inter-laboratory validation study specifically for this compound is not publicly available, this guide collates and compares validation data from multiple independent studies to provide a comprehensive overview of method performance across different laboratories and techniques.

Comparative Analysis of Detection Methods

The performance of analytical methods is typically assessed through a range of validation parameters. Key among these are the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be accurately and precisely quantified. The following tables summarize the available quantitative data for the detection of this compound and its close structural analog, thiohomosildenafil, using various analytical techniques.

Table 1: Quantitative Validation Data for LC-MS/MS Detection of Sildenafil Analogues

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/Recovery (%)Precision (RSD%)Reference
Sildenafil AnaloguesUPLC-MS/MS0.03–0.5 µg/mL0.08–1.6 µg/mLNot ReportedNot Reported[1]
Sildenafil & N-desmethyl sildenafilLC-MS/MS-1.0 ng/mL>99%<10%[2]
Sildenafil & N-desmethyl sildenafilLC-MS/MS-5.0 ng/mL (Sildenafil), 1.0 ng/mL (N-desmethyl sildenafil)95.3-98.3%<11.66%[3]

Table 2: Quantitative Validation Data for GC-MS Detection of Thiohomosildenafil

AnalyteIonization ModeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD%)Reference
ThiohomosildenafilEI1.50 µg/g5.00 µg/g61.9 - 91.1<15%[4]
ThiohomosildenafilCI0.15 µg/g0.50 µg/g83.4 - 108.8<15%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of the typical experimental protocols for the key detection methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and selective detection of sildenafil analogues.[2][3][5][6][7][8][9][10][11][12][13][14][15]

  • Sample Preparation:

    • Extraction of the sample (e.g., dietary supplement) with a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724).

    • Sonication and centrifugation to facilitate extraction and remove solid debris.

    • Filtration of the supernatant before injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted analysis, monitoring specific precursor-to-product ion transitions for this compound and other analogues. A precursor ion scan can also be used for screening for unknown analogues.[15]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Analysis Sample Dietary Supplement Sample Extraction Solvent Extraction (Methanol/Acetonitrile) Sample->Extraction Sonication_Centrifugation Sonication & Centrifugation Extraction->Sonication_Centrifugation Filtration Filtration Sonication_Centrifugation->Filtration LC_Separation HPLC Separation (C18 Column) Filtration->LC_Separation Injection ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Data Identification & Quantification MS_Detection->Data

LC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of sildenafil analogues, particularly the thioketone variants.[1][4][16][17][18][19]

  • Sample Preparation:

    • Similar solvent extraction as for LC-MS/MS.

    • Derivatization may be required for some analogues to improve volatility and thermal stability, though some methods allow for direct analysis.

  • Chromatographic Separation:

    • Column: A non-polar capillary column is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is employed to separate the analytes.

  • Mass Spectrometric Detection:

    • Ionization: Both Electron Ionization (EI) and Chemical Ionization (CI) can be used. CI may offer better sensitivity for some analogues.[4]

    • Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Analysis Sample Dietary Supplement Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation Injection Ionization EI / CI Source GC_Separation->Ionization MS_Detection Mass Spectrometry (Full Scan/SIM/MRM) Ionization->MS_Detection Data Identification & Quantification MS_Detection->Data

GC-MS Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of new and unknown sildenafil analogues.[5][9][10][20][21][22]

  • Sample Preparation:

    • Isolation and purification of the compound of interest from the sample matrix, often using chromatographic techniques.

    • Dissolving the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition:

    • Spectra: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

  • Data Analysis:

    • The chemical shifts, coupling constants, and correlation signals in the 2D spectra are analyzed to determine the molecular structure of the compound. For this compound, characteristic signals include those for the hydroxyethyl (B10761427) group attached to the piperazine (B1678402) ring and the thione moiety in the pyrazolopyrimidine core.[5][20][21]

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Structure Elucidation Sample Sample with Unknown Analogue Isolation Isolation & Purification Sample->Isolation Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_Acquisition 1D & 2D NMR Data Acquisition Dissolution->NMR_Acquisition Spectral_Analysis Spectral Analysis NMR_Acquisition->Spectral_Analysis Structure Structure Determination Spectral_Analysis->Structure

NMR Structure Elucidation Workflow

Conclusion

The detection of this compound and other sildenafil analogues in adulterated products is a significant analytical challenge that requires sensitive, selective, and reliable methods. LC-MS/MS stands out for its high sensitivity and specificity, making it ideal for both screening and quantification. GC-MS offers a robust alternative, particularly for thioketone analogues, with the choice between EI and CI ionization influencing sensitivity. NMR spectroscopy remains the gold standard for the definitive structural elucidation of novel analogues.

The absence of a formal inter-laboratory validation study for this compound highlights a gap in the standardization of detection methods for this specific compound. However, the compiled data from independent studies demonstrate that reliable methods with adequate performance characteristics have been developed. For laboratories involved in the quality control of dietary supplements and related products, the implementation of validated LC-MS/MS or GC-MS methods is essential for routine screening. When new or unknown analogues are encountered, NMR spectroscopy is the ultimate tool for their identification. Continued collaboration and data sharing between laboratories will be crucial for staying ahead of the evolving landscape of designer drugs and ensuring public safety.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Hydroxythiohomosildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of their work and the safety of their environment are paramount. The proper disposal of investigational compounds like hydroxythiohomosildenafil, a sildenafil (B151) analog, is a critical component of laboratory safety and responsible chemical management. Adherence to established protocols prevents environmental contamination and minimizes the risk of accidental exposure.

Hazard Profile and Safety Precautions

Emergency First Aid Measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention[1][3].

  • After Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • After Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical advice[1].

  • After Swallowing: Do not induce vomiting. Drink plenty of water and seek immediate medical help[1].

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local regulations for chemical waste[4]. The following steps provide a general guideline for its proper disposal in a laboratory setting.

1. Waste Identification and Segregation:

  • Characterize this compound waste as non-hazardous pharmaceutical waste unless it meets the criteria for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA)[4]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classification.

  • Segregate waste containing this compound from other waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).

2. On-Site Deactivation (if applicable and approved):

  • For trace amounts of the compound on glassware or surfaces, decontamination may be possible. Consult relevant literature or your EHS office for approved deactivation procedures for sildenafil analogs. Do not attempt chemical deactivation without a validated and approved protocol.

3. Packaging for Disposal:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated PPE and lab supplies, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, sealed, and leak-proof container.

    • The container must be compatible with the solvent used.

    • Label the container clearly with the chemical name and concentration of all components.

4. Storage Pending Disposal:

  • Store the sealed waste containers in a designated and secure waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials[2].

  • Follow your institution's guidelines for the maximum allowable accumulation time.

5. Final Disposal:

  • Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste contractor.

  • Do not dispose of this compound down the drain or in the regular trash [2]. This prevents the release of the active pharmaceutical ingredient into the environment.

For unused or expired medicines in a non-laboratory setting, the FDA recommends utilizing drug take-back programs as the primary method of disposal[5][6]. If a take-back program is not available, the FDA provides guidelines for household trash disposal, which involves mixing the medicine with an unappealing substance like dirt or coffee grounds in a sealed container[7]. However, for research quantities, professional disposal is mandatory.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research environment.

start Start: this compound Waste Generated classify Classify Waste (Consult EHS) start->classify is_rcra Is it RCRA Hazardous Waste? classify->is_rcra non_rcra Treat as Non-Hazardous Pharmaceutical Waste is_rcra->non_rcra No rcra Treat as RCRA Hazardous Waste is_rcra->rcra Yes segregate Segregate Waste (Solid vs. Liquid) non_rcra->segregate rcra->segregate package_solid Package Solid Waste (Labeled, Sealed Container) segregate->package_solid package_liquid Package Liquid Waste (Labeled, Sealed Container) segregate->package_liquid store Store in Designated Waste Accumulation Area package_solid->store package_liquid->store disposal Dispose via Licensed Hazardous Waste Contractor store->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.

References

Personal protective equipment for handling Hydroxythiohomosildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Hydroxythiohomosildenafil, a sildenafil (B151) analogue.[1][2][3][4] Given the limited specific public data on this compound, this document outlines procedures based on best practices for handling potent active pharmaceutical ingredients (APIs).[5][6][7]

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is essential to prevent contamination and ensure worker safety.[6][7] The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationsPurpose
Respiratory Protection RespiratorNIOSH-approved respirator with P100 filters. For higher exposure potential, a powered air-purifying respirator (PAPR) is recommended.[5]To prevent inhalation of airborne particles.[5]
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for tears or contamination.To prevent skin contact.
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.To protect eyes from splashes and airborne particles.
Body Protection Laboratory Coat & CoverallsA dedicated laboratory coat should be worn over personal clothing. For extensive handling, disposable coveralls (e.g., Tyvek®) are recommended.[8][9]To protect skin and clothing from contamination.[8][9]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical when working with potent compounds like this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., fume hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe 1. don_ppe Don PPE gather_ppe->don_ppe 2. weigh Weigh Compound don_ppe->weigh 3. dissolve Dissolve/Prepare Solution weigh->dissolve 4. conduct_exp Conduct Experiment dissolve->conduct_exp 5. decontaminate Decontaminate Work Area conduct_exp->decontaminate 6. dispose_waste Dispose of Waste decontaminate->dispose_waste 7. doff_ppe Doff PPE dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9.

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably a certified chemical fume hood, to contain any airborne particles.

    • Assemble all necessary PPE and inspect for any defects.

    • Don the required PPE in the correct order (e.g., gown, mask/respirator, goggles, gloves).

  • Handling:

    • When weighing the solid compound, use a balance within the fume hood or a containment enclosure.

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • Conduct all experimental procedures within the designated containment area.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.

    • Dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.

    • Doff PPE in a manner that avoids self-contamination.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10][11]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][12]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Minor Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.[11][12]
Major Spill Evacuate the area immediately. Alert your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[12]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Disposal Workflow

start Waste Generation (Contaminated PPE, labware, excess compound) collect Collect in Designated, Labeled Hazardous Waste Container start->collect store Store Securely in a Designated Area collect->store dispose Dispose via Institutional Hazardous Waste Program store->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxythiohomosildenafil
Reactant of Route 2
Reactant of Route 2
Hydroxythiohomosildenafil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。